3-Bromo-5-(difluoromethyl)pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-(difluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2N/c7-5-1-4(6(8)9)2-10-3-5/h1-3,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEIYXHOMHKPBGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401298436 | |
| Record name | 3-Bromo-5-(difluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401298436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114468-04-1 | |
| Record name | 3-Bromo-5-(difluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114468-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-(difluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401298436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-5-(difluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of 3-Bromo-5-(difluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-(difluoromethyl)pyridine is a halogenated pyridine derivative of interest in medicinal chemistry and drug discovery. Its structural motifs are found in various biologically active molecules. A thorough understanding of its physical properties is crucial for its application in synthesis, formulation, and biological screening. This technical guide provides a summary of the known physical properties of this compound and outlines general experimental protocols for the determination of key physicochemical parameters.
Core Physical Properties
Quantitative data for this compound is limited in publicly available literature. The following table summarizes the available information.
| Property | Value | Source |
| Molecular Formula | C₆H₄BrF₂N | |
| Molecular Weight | 208.00 g/mol | [1] |
| Physical Form | Solid (predicted/from suppliers) | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Experimental Protocols
Due to the lack of specific experimental data for this compound, the following are detailed, generally accepted methodologies for determining the key physical properties of solid organic compounds.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a critical indicator of purity.[1]
Methodology: Capillary Method [2]
-
Sample Preparation: A small amount of the finely powdered solid is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[3]
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.[2]
-
Purity Assessment: A sharp melting point range (typically 0.5-1 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting point range.
Boiling Point Determination (Micro Method)
For small quantities of a substance, a micro boiling point determination can be employed.
Methodology: Siwoloboff Method [4][5]
-
Sample Preparation: A few drops of the liquid (or molten solid) are placed in a small-diameter test tube (e.g., a Durham tube). A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable bath (e.g., silicone oil).
-
Heating: The bath is heated gradually. As the temperature rises, the air trapped in the capillary tube expands and escapes as a slow stream of bubbles.
-
Observation: The heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, the heating is stopped.
-
Boiling Point Reading: The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The moment the liquid enters the capillary tube, the vapor pressure of the substance is equal to the atmospheric pressure. The temperature at this point is the boiling point of the liquid.[6]
Density Determination
The density of a solid can be determined using a pycnometer, which allows for the precise measurement of the volume of an irregularly shaped solid by measuring the volume of a displaced fluid.
Methodology: Pycnometer Method [7]
-
Mass of Empty Pycnometer: The mass of a clean, dry pycnometer is accurately determined (m₁).
-
Mass of Pycnometer with Solid: A sample of the solid is placed in the pycnometer, and the total mass is measured (m₂). The mass of the solid is therefore m₂ - m₁.
-
Mass of Pycnometer with Solid and Liquid: A liquid of known density (ρ_liquid), in which the solid is insoluble, is added to the pycnometer to fill it completely. Any air bubbles are removed, and the total mass is measured (m₃).
-
Mass of Pycnometer with Liquid: The pycnometer is emptied, cleaned, and filled with the same liquid, and its mass is determined (m₄). The mass of the liquid is m₄ - m₁.
-
Calculation: The volume of the liquid is calculated (V_liquid = (m₄ - m₁) / ρ_liquid). The volume of the solid is determined by the volume of liquid it displaces. The density of the solid (ρ_solid) is then calculated using the formula: ρ_solid = (m₂ - m₁) / [( (m₄ - m₁) / ρ_liquid ) - ( (m₃ - m₂) / ρ_liquid )]
Solubility Determination
Solubility is a qualitative measure of the extent to which a compound dissolves in a particular solvent. It is a crucial parameter for reaction setup, purification, and formulation.
Methodology: Qualitative Assessment [8][9]
-
Sample and Solvent: A small, measured amount of the solid (e.g., 10 mg) is placed in a test tube. A measured volume of the solvent (e.g., 1 mL) is added.
-
Observation at Room Temperature: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes). The visual observation of whether the solid has dissolved determines its solubility.
-
Heating: If the compound is insoluble at room temperature, the mixture is gently heated to determine if solubility increases with temperature.
-
Solvent Panel: This procedure is repeated with a panel of solvents of varying polarities to establish a solubility profile. Common solvents include water, ethanol, acetone, ethyl acetate, dichloromethane, and hexane.[10]
-
Aqueous Solubility with pH Variation: For ionizable compounds, solubility is also assessed in aqueous acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH) solutions to determine the solubility of the corresponding salt forms.[9]
Logical Relationship of Physical Properties
The physical properties of a compound are interconnected and are determined by its molecular structure. The following diagram illustrates these relationships.
Caption: Relationship between molecular structure and physical properties.
Conclusion
References
- 1. pennwest.edu [pennwest.edu]
- 2. almaaqal.edu.iq [almaaqal.edu.iq]
- 3. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 4. chymist.com [chymist.com]
- 5. scribd.com [scribd.com]
- 6. ivypanda.com [ivypanda.com]
- 7. scribd.com [scribd.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. scribd.com [scribd.com]
- 10. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
3-Bromo-5-(difluoromethyl)pyridine chemical structure and CAS number
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Information
Chemical Name: 3-Bromo-5-(difluoromethyl)pyridine
CAS Number: 114468-04-1
Chemical Structure:
SMILES: FC(C1=CN=CC(Br)=C1)F
Molecular Formula: C₆H₄BrF₂N
Molecular Weight: 208.01 g/mol
InChIKey: YEIYXHOMHKPBGQ-UHFFFAOYSA-N
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a heterocyclic building block with potential applications in medicinal chemistry and drug discovery. Due to its unique combination of a pyridine core, a bromine atom, and a difluoromethyl group, this compound presents opportunities for structural modification and the introduction of desirable physicochemical properties in lead optimization.
Physicochemical and Spectroscopic Data
While comprehensive experimental data is limited in publicly accessible literature, the following tables summarize available and predicted data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Weight | 208.01 g/mol | Calculated |
| Molecular Formula | C₆H₄BrF₂N | --- |
| CAS Number | 114468-04-1 | --- |
| Storage Conditions | Inert atmosphere, 2-8°C | BLD Pharm[1] |
Table 2: Predicted Mass Spectrometry Data (Collision Cross Section)
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 207.95680 | 131.9 |
| [M+Na]⁺ | 229.93874 | 144.4 |
| [M-H]⁻ | 205.94224 | 134.8 |
| [M+NH₄]⁺ | 224.98334 | 153.2 |
| [M+K]⁺ | 245.91268 | 133.7 |
| [M+H-H₂O]⁺ | 189.94678 | 130.4 |
| [M+HCOO]⁻ | 251.94772 | 150.7 |
| [M+CH₃COO]⁻ | 265.96337 | 183.0 |
| [M+Na-2H]⁻ | 227.92419 | 139.6 |
| [M]⁺ | 206.94897 | 147.5 |
| [M]⁻ | 206.95007 | 147.5 |
Data predicted using CCSbase.
Table 3: Available Spectroscopic Data
| Spectrum Type | Availability | Source |
| ¹H NMR | Available (details not fully accessible) | ChemicalBook[2], BLD Pharm[1] |
| ¹³C NMR | Available (details not fully accessible) | ChemicalBook[2] |
| Mass Spectrum (MS) | Available (details not fully accessible) | SpectraBase, BLD Pharm[1] |
| Infrared (IR) Spectrum | Available (details not fully accessible) | SpectraBase[3], ChemicalBook[2] |
| HPLC/LC-MS/UPLC | Available from supplier | BLD Pharm[1] |
Full spectral data is indicated to be available from the cited commercial sources, but direct access may require a subscription or purchase.
Synthesis and Reactivity
General Synthetic Approach:
A plausible synthetic route, based on methodologies for analogous compounds, is the difluoromethylation of a suitable 3-bromopyridine derivative. Patents for similar structures often describe multi-step sequences. For instance, the synthesis of 5-bromo-2-methyl-3-(trifluoromethyl)pyridine involves the reaction of 2-chloro-3-trifluoromethyl-5-nitropyridine with diethyl malonate, followed by further transformations.[4] This suggests that the synthesis of the target compound could start from a commercially available substituted pyridine.
The presence of the bromine atom at the 3-position and the difluoromethyl group at the 5-position offers multiple avenues for further chemical modification. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. The pyridine nitrogen provides a site for N-alkylation or N-oxidation, and the aromatic ring itself can be susceptible to nucleophilic aromatic substitution under certain conditions.
Potential Applications in Drug Discovery
The incorporation of fluorine-containing functional groups is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The difluoromethyl group, in particular, can serve as a bioisostere for hydroxyl or thiol groups and can influence properties such as metabolic stability, lipophilicity, and binding affinity.
The this compound scaffold is a valuable starting point for the synthesis of novel compounds for screening in various therapeutic areas. The bromo substituent provides a convenient handle for library synthesis, allowing for the exploration of a wide range of chemical diversity around the pyridine core.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis and subsequent derivatization of this compound, based on common organic chemistry methodologies.
Caption: Generalized synthetic and derivatization workflow.
References
- 1. 114468-04-1|this compound|BLD Pharm [bldpharm.com]
- 2. Pyridine,3-bromo-5-(difluoromethoxy)-(342602-27-1) 1H NMR spectrum [chemicalbook.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
An In-depth Technical Guide on the Spectroscopic Characterization of 3-Bromo-5-(difluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Bromo-5-(difluoromethyl)pyridine. Due to the limited availability of public experimental data for this specific molecule, this document presents predicted data, typical spectroscopic values derived from analogous compounds, and detailed experimental protocols for acquiring such data.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₆H₄BrF₂N
-
Molecular Weight: 208.01 g/mol
-
CAS Number: 114468-04-1
Spectroscopic Data
Table 1: Predicted Mass Spectrometry Data
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 207.95680 |
| [M+Na]⁺ | 229.93874 |
| [M-H]⁻ | 205.94224 |
| [M]⁺ | 206.94897 |
Data sourced from computational predictions.
Table 2: Expected ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2 | 8.6 - 8.8 | s | - |
| H-4 | 8.0 - 8.2 | s | - |
| H-6 | 8.7 - 8.9 | s | - |
| -CHF₂ | 6.5 - 7.0 | t | JHF ≈ 56-58 |
Table 3: Expected ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)
| Carbon | Expected Chemical Shift (ppm) |
| C-2 | 150 - 153 |
| C-3 | 120 - 123 (C-Br) |
| C-4 | 138 - 141 |
| C-5 | 135 - 138 (t, JCF) |
| C-6 | 148 - 151 |
| -CHF₂ | 112 - 116 (t, JCF ≈ 235-240) |
Table 4: Expected ¹⁹F NMR Chemical Shift (in CDCl₃, 376 MHz)
| Fluorine | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| -CHF₂ | -110 to -115 | d | JHF ≈ 56-58 |
Table 5: Expected IR Absorption Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H (aromatic) | 3100 - 3000 | Medium |
| C=N (pyridine ring) | 1600 - 1550 | Medium |
| C=C (pyridine ring) | 1500 - 1400 | Medium-Strong |
| C-F (stretch) | 1100 - 1000 | Strong |
| C-Br (stretch) | 700 - 600 | Medium |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
The spectrum is recorded on a 400 MHz spectrometer.
-
Acquire the spectrum with a 90° pulse width, a relaxation delay of 5 seconds, and 16 scans.
-
Process the data with an exponential window function (line broadening of 0.3 Hz) before Fourier transformation.
-
-
¹³C NMR Spectroscopy:
-
The spectrum is recorded on the same 400 MHz spectrometer (operating at 100 MHz for ¹³C).
-
Acquire the spectrum using a proton-decoupled pulse sequence with a 45° pulse width, a relaxation delay of 2 seconds, and accumulating 1024 scans.
-
Process the data with an exponential window function (line broadening of 1.0 Hz).
-
-
¹⁹F NMR Spectroscopy:
-
The spectrum is recorded on the same 400 MHz spectrometer (operating at 376 MHz for ¹⁹F).
-
Acquire the spectrum with a proton-decoupled pulse sequence, a 45° pulse width, a relaxation delay of 2 seconds, and 128 scans.
-
Use an external reference of CFCl₃ or a secondary standard for chemical shift calibration.
-
3.2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of solid this compound onto the crystal to completely cover the sampling area.
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Co-add 32 scans to improve the signal-to-noise ratio.
-
The final spectrum is presented in transmittance mode.
-
3.3. Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent such as methanol or acetonitrile (approximately 1 mg/mL).
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Chromatographic Conditions:
-
GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: 1 µL of the sample solution is injected in splitless mode.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound.
The Enigmatic Synthesis of 3-Bromo-5-(difluoromethyl)pyridine: A Guide for Navigating a Sparsely Documented Landscape
For Immediate Release
[City, State] – The synthesis and purification of 3-Bromo-5-(difluoromethyl)pyridine, a fluorinated pyridine derivative of significant interest to the pharmaceutical and agrochemical industries, presents a notable challenge due to the limited availability of detailed experimental protocols in publicly accessible scientific literature and patent databases. This technical guide is intended for researchers, scientists, and drug development professionals, and aims to provide a comprehensive overview of potential synthetic strategies and purification methodologies based on analogous chemical transformations. While a specific, reproducible protocol for this exact molecule remains elusive, this document will explore plausible synthetic routes and the general principles that govern them.
The inherent value of incorporating a difluoromethyl group into bioactive molecules is well-established, often leading to improved metabolic stability, enhanced binding affinity, and modulated lipophilicity. The target compound, this compound, combines this valuable moiety with a synthetically versatile brominated pyridine scaffold, making it a desirable building block for novel chemical entities.
Plausible Synthetic Pathways
Given the absence of a direct, documented synthesis, several modern organofluorine chemistry approaches can be proposed for the preparation of this compound. These methods generally fall into two main categories: difluoromethylation of a pre-functionalized pyridine ring or construction of the pyridine ring with the difluoromethyl group already in place.
One of the most promising contemporary methods is the direct C-H difluoromethylation of a suitable pyridine precursor. Recent advancements in photoredox catalysis have enabled the direct functionalization of C-H bonds, which is a highly atom-economical approach. A potential starting material for this strategy would be 3-bromopyridine.
Another viable strategy is the metallaphotoredox-mediated cross-coupling of an aryl halide with a difluoromethyl source. In this scenario, a dihalopyridine, such as 3,5-dibromopyridine, could potentially be selectively functionalized. The challenge in this approach lies in achieving regioselectivity and avoiding difunctionalization.
A more classical, yet potentially effective, approach involves the transformation of a functional group at the 5-position of a 3-bromopyridine ring into a difluoromethyl group. For instance, a carboxylic acid or an aldehyde at this position could serve as a precursor.
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound based on these plausible routes.
Caption: Generalized workflow for the synthesis and purification of this compound.
Experimental Considerations and Methodologies
While a specific protocol is not available, the following tables summarize the likely reagents, conditions, and analytical techniques that would be employed in the synthesis and purification of this compound, based on established methodologies for similar compounds.
Table 1: Potential Synthetic Protocols
| Method | Starting Material | Key Reagents | Typical Conditions | Anticipated Challenges |
| Direct C-H Difluoromethylation | 3-Bromopyridine | Difluoromethylating agent (e.g., TMSCF2H), Photocatalyst, Oxidant | Inert atmosphere, Room temperature, Light irradiation | Regioselectivity, Byproduct formation |
| Cross-Coupling | 3,5-Dibromopyridine | Difluoromethyl source (e.g., bromodifluoromethane), Metal catalyst (e.g., Ni, Pd), Ligands, Reductant | Anhydrous solvent, Inert atmosphere, Elevated temperature | Monofunctionalization selectivity, Catalyst deactivation |
| Functional Group Transformation | 3-Bromo-5-formylpyridine | Deoxofluorinating agent (e.g., DAST, Deoxo-Fluor®) | Anhydrous solvent, Low to ambient temperature | Harsh reaction conditions, Substrate stability |
Table 2: Purification and Characterization Data (Hypothetical)
| Technique | Parameter | Expected Outcome/Value |
| Purification | ||
| Column Chromatography | Stationary Phase | Silica gel |
| Mobile Phase | Hexane/Ethyl Acetate gradient | |
| Characterization | ||
| ¹H NMR | Chemical Shift (ppm) | Aromatic protons, Triplet for -CHF₂ proton |
| ¹⁹F NMR | Chemical Shift (ppm) | Doublet for -CHF₂ fluorine atoms |
| Mass Spectrometry (MS) | m/z | [M]+ and [M+H]+ corresponding to C₆H₄BrF₂N |
| Purity (by HPLC/GC) | % Area | >95% |
Conclusion and Future Outlook
The synthesis of this compound remains a compelling objective for synthetic chemists. While this guide outlines plausible and rational approaches to its preparation, the absence of a detailed, validated protocol in the public domain underscores the need for further research and development in this area. The successful and scalable synthesis of this compound would undoubtedly provide a valuable tool for the discovery of new pharmaceuticals and agrochemicals. Researchers are encouraged to explore the methodologies presented herein and to contribute to the collective knowledge by publishing their findings.
Technical Guide on the Solubility of 3-Bromo-5-(difluoromethyl)pyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 3-Bromo-5-(difluoromethyl)pyridine, a key heterocyclic building block in pharmaceutical and agrochemical research. Due to the limited availability of precise quantitative solubility data in the public domain, this document provides a comprehensive overview of its predicted solubility characteristics based on molecular structure. Furthermore, it offers detailed, standardized experimental protocols for the quantitative determination of its solubility in various organic solvents. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to generate reliable solubility data, which is critical for reaction optimization, purification, formulation development, and overall drug discovery and development workflows.
Introduction to this compound
This compound is a substituted pyridine derivative with significant potential in medicinal chemistry and materials science. Its structure, featuring a pyridine ring, a bromine atom, and a difluoromethyl group, imparts a unique combination of polarity, lipophilicity, and hydrogen bonding capability. Understanding its solubility in a range of organic solvents is paramount for its effective use in synthesis, purification, and formulation.
Physicochemical Properties:
-
Molecular Formula: C₆H₄BrF₂N
-
Molecular Weight: 208.01 g/mol
-
Appearance: Typically a solid at room temperature.
-
Structure: The presence of the electronegative nitrogen, fluorine, and bromine atoms introduces polar characteristics, while the aromatic pyridine ring provides a nonpolar surface area.
Predicted Solubility Profile
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, suggesting potential solubility in alcohols. However, the overall hydrophobicity imparted by the brominated aromatic ring may limit high solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents are generally effective at dissolving a wide range of organic compounds. It is predicted that this compound will exhibit moderate to good solubility in these solvents due to dipole-dipole interactions.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Solubility is expected to be limited in nonpolar solvents. While the aromatic ring has nonpolar character, the polar functional groups will likely hinder dissolution.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have an intermediate polarity and are often effective for dissolving compounds with mixed polarity. Moderate solubility is anticipated.
Experimental Protocols for Solubility Determination
To address the absence of quantitative data, two robust and widely accepted methods for determining the solubility of a solid organic compound are detailed below.
Gravimetric Method (Equilibrium Solubility)
This method is considered a gold standard for determining thermodynamic equilibrium solubility. It involves creating a saturated solution, separating the undissolved solid, and quantifying the dissolved solute by evaporating the solvent.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected organic solvent. An excess is confirmed by the presence of undissolved solid.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette. To avoid precipitation, ensure the pipette is at the same temperature as the solution.
-
Immediately filter the solution through a syringe filter (e.g., 0.22 µm or 0.45 µm PTFE) into a pre-weighed, dry container (e.g., a glass vial or aluminum pan). This step removes any microscopic undissolved particles.
-
-
Solvent Evaporation and Mass Determination:
-
Accurately weigh the container with the filtered saturated solution to determine the mass of the solution.
-
Evaporate the solvent completely. This can be achieved using a vacuum oven at a temperature that is high enough to evaporate the solvent but well below the decomposition point of the compound, or by using a gentle stream of nitrogen.
-
Once the solvent is fully removed, place the container in a desiccator to cool to room temperature and prevent moisture absorption.
-
Weigh the container with the dry solute residue.
-
-
Calculation of Solubility:
-
Mass of dissolved solute = (Mass of container + solute) - (Mass of empty container)
-
Mass of solvent = (Mass of container + solution) - (Mass of container + solute)
-
Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) × 100
-
Alternatively, if the density of the solvent is known, solubility can be expressed in g/L or mg/mL.
-
UV-Visible Spectrophotometry Method
This method is suitable if the compound has a chromophore that absorbs light in the UV-Vis range and the chosen solvent is transparent in that region. It is a high-throughput method for determining kinetic or equilibrium solubility.
Methodology:
-
Preparation of a Calibration Curve:
-
Prepare a primary stock solution of this compound of a high, known concentration in the chosen organic solvent.
-
Perform a series of accurate serial dilutions of the stock solution to create at least five standard solutions with decreasing, known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for the compound using a UV-Vis spectrophotometer. The solvent itself should be used as the blank.
-
Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear and adhere to the Beer-Lambert law (R² > 0.99).
-
-
Preparation and Analysis of the Saturated Solution:
-
Prepare a saturated solution of this compound in the organic solvent as described in the gravimetric method (steps 1.1 and 1.2).
-
Filter the saturated solution as described in step 2.2 of the gravimetric method.
-
Accurately dilute a known volume of the clear, filtered supernatant with a known volume of the solvent to ensure the absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation of Solubility:
-
Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the diluted sample.
-
Solubility = (Concentration of diluted sample) × (Dilution factor)
-
The dilution factor is the total volume of the diluted sample divided by the initial volume of the saturated solution used.
-
Data Presentation
Quantitative solubility data obtained from the experimental protocols should be recorded in a structured format to allow for clear comparison.
Table 1: Solubility of this compound in Various Organic Solvents at 25°C
| Organic Solvent | Solvent Class | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |
|---|---|---|---|---|
| e.g., Methanol | Polar Protic | Gravimetric / UV-Vis | ||
| e.g., Acetonitrile | Polar Aprotic | Gravimetric / UV-Vis | ||
| e.g., Acetone | Polar Aprotic | Gravimetric / UV-Vis | ||
| e.g., Dichloromethane | Chlorinated | Gravimetric / UV-Vis | ||
| e.g., Toluene | Nonpolar | Gravimetric / UV-Vis |
| e.g., Hexane | Nonpolar | | | Gravimetric / UV-Vis |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility using the equilibrium (gravimetric) method.
Caption: General workflow for determining equilibrium solubility via the gravimetric method.
Conclusion
While quantitative solubility data for this compound is not extensively documented, its molecular structure suggests solubility in a range of polar aprotic and moderately polar organic solvents. This guide provides robust, standardized experimental protocols—the gravimetric and UV-Vis spectrophotometry methods—to enable researchers to generate precise and reliable solubility data. The methodologies and data presentation formats outlined herein are intended to support the critical work of scientists and professionals in the fields of chemical synthesis and drug development, facilitating the effective application of this versatile compound.
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Bromo-5-(difluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling precautions for 3-Bromo-5-(difluoromethyl)pyridine, a key building block in modern medicinal chemistry. Due to the limited availability of a complete Safety Data Sheet (SDS) for this specific compound, this guide incorporates data from structurally similar compounds, including other halogenated and difluoromethylated pyridines, to provide a thorough understanding of the potential hazards and necessary safety measures. All data derived from analogous compounds are clearly indicated.
Compound Identification and Properties
This compound is a halogenated pyridine derivative used in the synthesis of complex organic molecules. Its reactivity and potential biological activity necessitate a thorough understanding of its chemical and physical properties for safe handling.
Table 1: Chemical and Physical Properties of this compound and Related Compounds
| Property | Value | Source (Compound) |
| CAS Number | 114468-04-1 | This compound |
| Molecular Formula | C₆H₄BrF₂N | This compound[1] |
| Molecular Weight | 208.00 g/mol | This compound[2] |
| Physical Form | Solid | This compound |
| Melting Point | 25-30 °C | 2-Bromo-5-(difluoromethyl)pyridine[2] |
| Storage Temperature | 2-8°C | This compound |
Hazard Identification and Classification
Based on available data for this compound and its analogs, this compound is considered hazardous. The GHS hazard statements indicate potential for significant health effects upon exposure.
Table 2: GHS Hazard Classification
| Hazard Class | Hazard Statement | Source (Compound) |
| Acute toxicity, Oral | H302: Harmful if swallowed | This compound |
| Skin corrosion/irritation | H315: Causes skin irritation | This compound |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation | This compound |
| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation | This compound |
Experimental Protocols: Safe Handling and Emergency Procedures
Adherence to strict safety protocols is mandatory when working with this compound. The following sections detail the necessary procedures for routine handling, emergency situations, and disposal.
Standard Handling Protocol
All manipulations of this compound should be performed in a well-ventilated laboratory, inside a certified chemical fume hood.
-
Engineering Controls : A properly functioning chemical fume hood is essential to minimize inhalation exposure.[3] An emergency eyewash station and safety shower must be readily accessible.[4]
-
Personal Protective Equipment (PPE) :
-
Eye and Face Protection : Chemical splash goggles and a face shield are required.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile) are mandatory. Inspect gloves for any signs of degradation before use.[3]
-
Skin and Body Protection : A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes are required.
-
-
Hygiene Practices : Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly after handling the compound, even if gloves were worn.[5]
Safe Handling Workflow for this compound
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
-
Inhalation : If inhaled, move the person to fresh air immediately.[5] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[6]
-
Skin Contact : In case of skin contact, immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[5] Seek medical attention.[6]
-
Eye Contact : If the compound enters the eyes, rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[7]
-
Ingestion : If swallowed, rinse the mouth with water.[8] Do NOT induce vomiting. Seek immediate medical attention and show the Safety Data Sheet to the medical personnel.[7]
First Aid Procedures for Exposure
Accidental Release Measures
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
-
Small Spills :
-
Large Spills :
-
Evacuate the area immediately.
-
Secure the area and prevent entry.
-
Contact your institution's Environmental Health and Safety (EHS) department for assistance.
-
Spill Response Workflow
Storage and Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment.
-
Storage : Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4] The recommended storage temperature is 2-8°C.
-
Disposal : Dispose of waste material and contaminated items in a designated hazardous waste container.[5] All disposal must be in accordance with local, state, and federal regulations.[5] Contact a licensed professional waste disposal service for final disposal.[8]
Toxicological Information
Specific toxicological data for this compound is limited. The information below is based on the GHS classifications and data from analogous compounds.
Table 3: Summary of Toxicological Data
| Exposure Route | Effect | Source (Compound) |
| Oral | Harmful if swallowed | This compound |
| Dermal | Causes skin irritation | This compound |
| Inhalation | May cause respiratory irritation | This compound |
| Eye Contact | Causes serious eye irritation | This compound |
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet. It is the responsibility of the user to conduct a thorough risk assessment before handling this compound and to adhere to all institutional and regulatory safety guidelines.
References
- 1. 114468-04-1|this compound|BLD Pharm [bldpharm.com]
- 2. 2-Bromo-5-(difluoromethyl)pyridine 96 1221272-81-6 [sigmaaldrich.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. fishersci.com [fishersci.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. chemicalbook.com [chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Commercial availability and suppliers of 3-Bromo-5-(difluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Properties
Table 1: Chemical and Physical Properties of 3-Bromo-5-(difluoromethyl)pyridine
| Property | Value | Reference |
| CAS Number | 114468-04-1 | [1][2] |
| Molecular Formula | C₆H₄BrF₂N | [1] |
| Molecular Weight | 208.00 g/mol | [1] |
| IUPAC Name | This compound | [2] |
| SMILES | FC(C1=CN=CC(Br)=C1)F | [1] |
| InChI Key | YEIYXHOMHKPBGQ-UHFFFAOYSA-N | [2] |
| Physical Form | Solid | [2] |
| Storage Temperature | 2-8°C | [1][2] |
Commercial Availability
This compound is commercially available from a number of chemical suppliers, making it a readily accessible building block for synthetic chemistry. The purity of the commercially available compound is typically high, often 97% or greater.
Table 2: Selected Suppliers of this compound
| Supplier | Purity | CAS Number |
| BLD Pharm | 95% | 114468-04-1[1] |
| Sigma-Aldrich (Leyan) | 98% | 114468-04-1[2] |
| Research Scientific | 97% | Not Specified[3] |
| MySkinRecipes | 98% | 114468-04-1[4] |
Researchers are advised to request certificates of analysis from suppliers to obtain lot-specific purity and analytical data.
Safety and Handling
This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Table 3: GHS Hazard Information for this compound
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Data sourced from Sigma-Aldrich[2].
Synthetic Considerations
A detailed, publicly available, step-by-step experimental protocol for the synthesis of this compound has not been identified in a review of common scientific databases and patent literature. The synthesis of related compounds, such as 3-Bromo-5-(trifluoromethyl)pyridine, has been described and can offer insights into potential synthetic strategies. For instance, the synthesis of 3-Bromo-5-(trifluoromethyl)pyridine has been achieved via the displacement of an iodide from an iodobromopyridine using in situ generated (trifluoromethyl)copper.
Researchers requiring this compound are encouraged to procure it from commercial suppliers, which is often the most time and resource-efficient approach. For those interested in developing a synthetic route, a logical starting point would be the difluoromethylation of a suitable pyridine precursor.
Logical Workflow for Procurement and Use
For researchers and drug development professionals, the typical workflow for utilizing this compound in a project is outlined below.
Caption: Procurement and R&D workflow for this compound.
This workflow highlights the critical step of verifying the quality of the procured material before its use in synthetic applications.
Expected Analytical Data
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and a characteristic triplet for the proton of the difluoromethyl group due to coupling with the two fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will display signals for the five carbons of the pyridine ring and a triplet for the carbon of the difluoromethyl group, again due to coupling with the fluorine atoms.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (208.00 g/mol ), with a characteristic isotopic pattern due to the presence of a bromine atom.
Researchers are encouraged to perform their own analytical characterization upon receipt of the compound to confirm its identity and purity.
This technical guide serves as a foundational resource for professionals working with this compound. By consolidating the available commercial and safety data, it aims to facilitate the efficient and safe use of this important chemical intermediate in research and development.
References
Reactivity Profile of 3-Bromo-5-(difluoromethyl)pyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-(difluoromethyl)pyridine is a key building block in medicinal chemistry and materials science. The presence of the bromine atom at the 3-position allows for a wide range of palladium-catalyzed cross-coupling reactions, as well as lithiation and nucleophilic substitution, making it a versatile scaffold for the synthesis of complex molecules. The difluoromethyl group at the 5-position significantly influences the electronic properties of the pyridine ring, enhancing its stability and modulating the reactivity of the bromine atom. This guide provides a comprehensive overview of the reactivity of this compound, including detailed experimental protocols for key transformations and a summary of expected outcomes based on analogous compounds.
Synthesis of this compound
A plausible synthetic route to this compound can be adapted from the synthesis of similar compounds, such as 6-(Bromodifluoromethyl)pyridine-3-carboxylic acid[1]. The synthesis would likely involve the introduction of a difluoromethyl group onto a pre-functionalized pyridine ring, followed by bromination.
Proposed Synthetic Protocol
A potential two-step synthesis of this compound is outlined below. This protocol is based on established methods for difluoromethylation and bromination of pyridine derivatives.
Step 1: Difluoromethylation of a suitable pyridine precursor. A suitable starting material, such as a pyridine derivative with a directing group, would be subjected to difluoromethylation. Reagents like bromodifluoroacetate can be used as a source of the difluoromethyl group[2].
Step 2: Bromination of the difluoromethylated pyridine. The resulting 3-(difluoromethyl)pyridine would then be brominated at the 5-position.
Reactivity Profile
The reactivity of this compound is dominated by the chemistry of the carbon-bromine bond. This section details its participation in various transformations, providing general protocols and specific examples from closely related analogs.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 3-position is well-suited for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.
References
3-Bromo-5-(difluoromethyl)pyridine: A Technical Guide for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis and utility of 3-Bromo-5-(difluoromethyl)pyridine as a versatile building block in modern organic synthesis. The strategic placement of the bromine atom and the difluoromethyl group on the pyridine ring makes this compound a valuable precursor for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. The difluoromethyl group, a bioisostere of a hydroxyl or thiol group, can significantly modulate the physicochemical properties of a molecule, such as lipophilicity, metabolic stability, and binding affinity, without introducing a large steric footprint. The bromo substituent serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.
Physicochemical and Spectroscopic Data
While comprehensive experimental data for this compound is not extensively published, its fundamental properties can be compiled from various chemical supplier databases and inferred from analogous structures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 114468-04-1 | BLD Pharm[1] |
| Molecular Formula | C₆H₄BrF₂N | PubChem |
| Molecular Weight | 208.00 g/mol | BLD Pharm[1] |
| Appearance | Not specified | - |
| Melting Point | Not specified | - |
| Boiling Point | Not specified | - |
| SMILES | C1=C(C=NC=C1Br)C(F)F | PubChem |
| InChI | InChI=1S/C6H4BrF2N/c7-5-1-4(6(8)9)2-10-3-5/h1-3,6H | PubChem |
Table 2: Spectroscopic Data for this compound and Related Compounds
| Data Type | Description | Source |
| ¹H NMR | Data is available but not publicly detailed. Expected signals would include aromatic protons and a triplet for the CHF₂ proton. | BLD Pharm[1] |
| ¹³C NMR | Data is available but not publicly detailed. | BLD Pharm[1] |
| LC-MS | Data is available. | BLD Pharm[1] |
| ¹H NMR of 3-Bromo-5-(difluoromethoxy)pyridine | Representative spectrum available, showing distinct aromatic and difluoromethoxy signals. | ChemicalBook[2] |
Synthesis of this compound
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Representative Sandmeyer Reaction
This protocol is a representative example for the conversion of an aminopyridine to a bromopyridine and has been adapted from established procedures for similar substrates.
Step 1: Diazotization of 3-Amino-5-(difluoromethyl)pyridine
-
To a stirred solution of 3-amino-5-(difluoromethyl)pyridine (1.0 eq) in 48% aqueous hydrobromic acid (HBr) at 0-5 °C, a solution of sodium nitrite (NaNO₂, 1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Reaction
-
In a separate flask, copper(I) bromide (CuBr, 1.2 eq) is dissolved in 48% aqueous HBr.
-
The cold diazonium salt solution from Step 1 is added portion-wise to the CuBr solution, with vigorous stirring. Effervescence (evolution of N₂ gas) is observed.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 60 °C for 1 hour to ensure complete conversion.
-
The mixture is cooled to room temperature and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.
Applications in Organic Synthesis: Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the construction of complex organic molecules. The reactivity of the C-Br bond allows for the formation of new bonds with a wide range of coupling partners.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound.
Caption: General scheme for the Suzuki-Miyaura coupling reaction.
Table 3: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Parameter | Typical Conditions |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand |
| Catalyst Loading | 1-5 mol% |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ |
| Solvent | Toluene, Dioxane, DMF, often with water |
| Temperature | 80-120 °C |
| Reaction Time | 2-24 hours |
| Yield | 60-95% (substrate dependent) |
Representative Experimental Protocol: Suzuki-Miyaura Coupling
-
To a degassed mixture of this compound (1.0 eq), the arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq) in a suitable solvent (e.g., a 4:1 mixture of dioxane and water), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) is added.
-
The reaction mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12 hours.
-
After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The residue is purified by column chromatography to yield the desired biaryl product.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.
Caption: General scheme for the Sonogashira coupling reaction.
Table 4: Representative Conditions for Sonogashira Coupling of Bromopyridines
| Parameter | Typical Conditions |
| Pd Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ |
| Cu Co-catalyst | CuI |
| Catalyst Loading | Pd: 1-5 mol%, Cu: 2-10 mol% |
| Base | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA) |
| Solvent | THF, DMF, Toluene |
| Temperature | Room temperature to 80 °C |
| Reaction Time | 2-16 hours |
| Yield | 70-98% |
Representative Experimental Protocol: Sonogashira Coupling [3]
-
To a solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a degassed solvent such as THF or a mixture of THF and triethylamine, the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and copper(I) iodide (10 mol%) are added.
-
The reaction is stirred at room temperature under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).
-
The reaction mixture is filtered through a pad of celite to remove the catalysts, and the filtrate is concentrated.
-
The residue is taken up in an organic solvent, washed with water and brine, dried, and concentrated.
-
Purification by column chromatography affords the alkynylated pyridine.
Buchwald-Hartwig Amination
This reaction is a cornerstone for the synthesis of arylamines, forming a C-N bond between an aryl halide and an amine.
Caption: General scheme for the Buchwald-Hartwig amination.
Table 5: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Parameter | Typical Conditions |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | BINAP, Xantphos, XPhos, SPhos |
| Catalyst Loading | 1-5 mol% |
| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene, Dioxane, THF |
| Temperature | 80-110 °C |
| Reaction Time | 4-24 hours |
| Yield | 65-95% |
Representative Experimental Protocol: Buchwald-Hartwig Amination [4]
-
A reaction vessel is charged with the palladium source (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., BINAP, 4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 eq) under an inert atmosphere.
-
A solution of this compound (1.0 eq) and the amine (1.2 eq) in an anhydrous, degassed solvent like toluene is added.
-
The mixture is heated to 100 °C for 16 hours.
-
After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The crude product is purified by column chromatography.
Heck Reaction
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, creating a new C-C bond.
Caption: General scheme for the Heck reaction.
Table 6: Representative Conditions for Heck Reaction of Bromopyridines
| Parameter | Typical Conditions |
| Catalyst | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ |
| Ligand | PPh₃, P(o-tol)₃ (often optional) |
| Catalyst Loading | 1-5 mol% |
| Base | Et₃N, NaOAc, K₂CO₃ |
| Solvent | DMF, Acetonitrile, Toluene |
| Temperature | 100-140 °C |
| Reaction Time | 6-48 hours |
| Yield | 50-90% |
Representative Experimental Protocol: Heck Reaction
-
A mixture of this compound (1.0 eq), the alkene (1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a base (e.g., triethylamine, 2.0 eq) in a polar aprotic solvent like DMF is prepared in a sealed tube.
-
If required, a phosphine ligand is added.
-
The mixture is degassed and heated to 120 °C for 24 hours.
-
After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.
-
The organic extracts are washed, dried, and concentrated.
-
The product is purified by column chromatography.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its utility is primarily derived from the presence of a reactive bromine atom, which can be readily functionalized through a variety of palladium-catalyzed cross-coupling reactions, and the difluoromethyl group, which can impart desirable properties to the target molecules. This guide provides a comprehensive overview of its properties, a plausible synthetic route, and representative protocols for its application in key synthetic transformations, highlighting its potential for the development of novel pharmaceuticals and agrochemicals.
References
- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 3-Bromo-5-(difluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-Bromo-5-(difluoromethyl)pyridine with a variety of aryl and heteroaryl boronic acids and esters. This versatile reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the difluoromethyl group on the pyridine ring can significantly influence the molecule's electronic properties, often enhancing its metabolic stability and lipophilicity, making it a valuable moiety in drug design.
The protocols outlined below are based on established methodologies for the Suzuki coupling of electron-deficient bromopyridines and related heterocyclic systems. Due to the electron-withdrawing nature of the difluoromethyl group, specific considerations for catalyst, ligand, and base selection are crucial for achieving high yields and reaction efficiency.
Data Presentation: Summary of Reaction Conditions and Yields
The following table summarizes typical reaction conditions and corresponding yields for the Suzuki coupling of a structurally and electronically similar substrate, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, with various boronic acids. These conditions and outcomes provide a strong predictive framework for the coupling reactions of this compound.[1]
| Entry | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 100 | 8 | 92 |
| 3 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene | 110 | 16 | 88 |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 78 |
| 5 | Pyridine-3-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 100 | 10 | 75 |
| 6 | 4-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 | 18 | 82 |
| 7 | 2-Naphthylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 14 | 89 |
Experimental Protocols
Two representative protocols are provided below: a general method using a conventional palladium catalyst and a microwave-assisted protocol for accelerated reaction times.
Protocol 1: Conventional Heating Method
This protocol describes a standard procedure for the Suzuki coupling of this compound with an arylboronic acid using a common palladium catalyst and thermal heating.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask or reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).[2][3][4]
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[2][3][4]
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio via syringe.
-
Stir the reaction mixture at 90-100 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Microwave-Assisted Method
Microwave irradiation can significantly reduce reaction times for Suzuki couplings, often from hours to minutes.[1] This protocol is suitable for rapid library synthesis and optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Dimethylformamide (DMF) (degassed)
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
In a microwave vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and cesium carbonate (2.0 eq).
-
Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq).
-
Add degassed dimethylformamide (DMF) to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in the conventional heating protocol.
Visualizations
Suzuki Coupling Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow
This diagram outlines the general experimental workflow for the Suzuki coupling of this compound.
Caption: General experimental workflow for Suzuki coupling.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-(difluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed cross-coupling of 3-Bromo-5-(difluoromethyl)pyridine, a valuable building block in medicinal chemistry and materials science. The difluoromethyl group imparts unique electronic properties and can serve as a lipophilic hydrogen bond donor, making derivatives of this compound highly sought after in drug discovery programs. The following protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings are based on established methodologies for structurally similar aryl and heteroaryl bromides and are intended as a starting point for reaction optimization.
General Considerations for Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The success of these reactions is highly dependent on the choice of catalyst, ligand, base, and solvent. For the coupling of this compound, an electron-deficient heteroaryl halide, careful optimization of these parameters is crucial for achieving high yields and purity.
Key Reaction Components:
-
Palladium Precatalyst: A source of palladium(0) is required for the catalytic cycle to proceed. Common precatalysts include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂.
-
Ligand: Phosphine-based ligands are commonly employed to stabilize the palladium center and facilitate the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). The choice of ligand can significantly impact reaction efficiency.
-
Base: A base is necessary to activate the coupling partner (e.g., boronic acid in Suzuki coupling) or to neutralize the acid generated during the reaction.
-
Solvent: Anhydrous, deoxygenated solvents are typically used to prevent catalyst deactivation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds between an organoboron compound and an organic halide.
Data Presentation: Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 110 | 16 | 75-85 |
| 4 | 4-Pyridylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 70-80 |
Yields are estimated based on analogous reactions and may vary depending on the specific substrate and reaction conditions.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst, the ligand (if required), and the base (2.0 mmol).
-
Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction to the specified temperature and stir for the indicated time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide.
Data Presentation: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 75-85 |
| 3 | n-Butylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ | Toluene | 100 | 16 | 70-80 |
| 4 | Pyrrolidine | Pd(OAc)₂ (2) | RuPhos (4) | LiHMDS | THF | 80 | 12 | 85-95 |
Yields are estimated based on analogous reactions and may vary depending on the specific substrate and reaction conditions.
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, ligand, and base.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture with stirring for the specified time.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution and purify the residue by column chromatography.[1][2][3][4][5]
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes from aryl halides and terminal alkynes.
Data Presentation: Sonogashira Coupling of this compound
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 60 | 12 | 85-95 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NEt | DMF | 80 | 8 | 90-98 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Toluene | 70 | 16 | 80-90 |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | Piperidine | THF | 50 | 10 | 75-85 |
Yields are estimated based on analogous reactions and may vary depending on the specific substrate and reaction conditions.
Experimental Protocol: Sonogashira Coupling
-
To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in the chosen solvent, add the palladium catalyst and the copper(I) source.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Add the amine base and stir the reaction at the indicated temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
Heck Reaction
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.
Data Presentation: Heck Reaction of this compound
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 70-80 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc | DMAc | 120 | 18 | 75-85 |
| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | NMP | 110 | 20 | 65-75 |
| 4 | 4-Vinylpyridine | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 60-70 |
Yields are estimated based on analogous reactions and may vary depending on the specific substrate and reaction conditions.
Experimental Protocol: Heck Reaction
-
Combine this compound (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst, the ligand, and the base in a pressure tube.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture with stirring.
-
Monitor the reaction progress by GC-MS.
-
After cooling, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide.
Data Presentation: Stille Coupling of this compound
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 16 | 80-90 |
| 2 | Tributyl(vinyl)stannane | Pd₂(dba)₃ (2) | P(furyl)₃ (8) | - | THF | 80 | 12 | 85-95 |
| 3 | Tributyl(2-thienyl)stannane | Pd(PPh₃)₄ (5) | - | CuI (10) | NMP | 100 | 10 | 75-85 |
| 4 | (E)-Tributyl(2-ethoxyvinyl)stannane | PdCl₂(PPh₃)₂ (3) | - | - | DMF | 90 | 18 | 70-80 |
Yields are estimated based on analogous reactions and may vary depending on the specific substrate and reaction conditions.
Experimental Protocol: Stille Coupling
-
In a Schlenk flask, dissolve this compound (1.0 mmol) and the organostannane (1.1 mmol) in the anhydrous, degassed solvent.
-
Add the palladium catalyst and ligand (if applicable), and any additive.
-
Heat the mixture to the specified temperature under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with diethyl ether, and wash with aqueous KF solution to remove tin byproducts.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography.[13][14][15][16]
Visualizations
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling.
References
- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. scirp.org [scirp.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. US4480102A - 2,3-Difluoro-5-(trifluoromethyl)pyridine and methods of making and using the same - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US3711486A - Substituted(trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Stille reaction - Wikipedia [en.wikipedia.org]
- 13. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Stille Coupling [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
Applications of 3-Bromo-5-(difluoromethyl)pyridine in Agrochemical Research
Abstract:
3-Bromo-5-(difluoromethyl)pyridine is a fluorinated heterocyclic building block with significant potential in the discovery and development of novel agrochemicals. The presence of the difluoromethyl group, a key pharmacophore, can enhance the metabolic stability, lipophilicity, and binding affinity of molecules, leading to improved biological activity. This document provides detailed application notes on the use of this compound as a precursor for the synthesis of advanced fungicides, particularly those belonging to the succinate dehydrogenase inhibitor (SDHI) class. Experimental protocols for the synthesis of a model agrochemical precursor and for in vitro fungicidal assays are provided, along with quantitative data on the efficacy of related compounds.
Introduction: The Role of Fluorinated Pyridines in Agrochemicals
Fluorinated organic compounds, particularly those containing trifluoromethyl and difluoromethyl groups, have become indispensable in modern agrochemical research. The unique electronic properties of fluorine can significantly alter the physicochemical and biological characteristics of a molecule. The pyridine scaffold is a common feature in numerous successful pesticides. The combination of a difluoromethyl group and a pyridine ring, as found in this compound, offers a powerful platform for the design of new active ingredients with enhanced efficacy and desirable environmental profiles.
While direct commercial applications of this compound are not extensively documented, its structural motifs are present in a new generation of potent fungicides. Notably, the difluoromethyl-substituted heterocyclic core is a key component of the highly effective SDHI fungicide, pydiflumetofen. This suggests that this compound is a valuable intermediate for the synthesis of analogous next-generation agrochemicals.
Application in the Synthesis of SDHI Fungicide Precursors
This compound is an ideal starting material for the synthesis of molecules that mimic the core structure of modern SDHI fungicides. The bromine atom at the 3-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of other heterocyclic moieties, like pyrazoles.
A key application is the synthesis of pyridinyl-pyrazole structures, which are central to the fungicidal activity of compounds like pydiflumetofen. By coupling this compound with a suitably substituted pyrazole boronic ester, a direct precursor to a novel SDHI fungicide can be synthesized.
Quantitative Data: Efficacy of Analogous Fungicides
The following table summarizes the in vitro fungicidal activity of pydiflumetofen, a commercial SDHI fungicide with a difluoromethyl-pyrazole core, against a range of important plant pathogens. The data is presented as the half-maximal effective concentration (EC50), which is the concentration of the fungicide that inhibits 50% of the mycelial growth of the fungus. These values demonstrate the high level of activity that can be achieved with molecules containing the difluoromethyl-heterocycle scaffold.
| Fungal Pathogen | Common Disease | Crop(s) Affected | Pydiflumetofen EC50 (µg/mL) | Reference(s) |
| Botrytis cinerea | Gray Mold | Grapes, Strawberries, Vegetables | 0.0056 - 0.07 | [1][2][3] |
| Sclerotinia sclerotiorum | White Mold | Soybeans, Canola, Vegetables | 0.0058 - 0.0953 | [4] |
| Fusarium graminearum | Fusarium Head Blight | Wheat, Barley | 0.0235 - 0.2354 | [5] |
| Fusarium pseudograminearum | Fusarium Crown Rot | Wheat, Barley | 0.005 - 0.405 | [6] |
| Cercospora sojina | Frogeye Leaf Spot | Soybeans | 0.0003 - 0.0197 | [7] |
| Alternaria spp. | Early Blight, Leaf Spot | Potatoes, Tomatoes | 0.008 - 1.114 | [7] |
| Fusarium fujikuroi | Bakanae Disease | Rice | 0.0101 - 0.1012 | [8] |
Experimental Protocols
Synthesis of a Pyridinyl-Pyrazole Precursor via Suzuki-Miyaura Coupling
This protocol describes a representative synthesis of a pyridinyl-pyrazole, a key structural motif in many SDHI fungicides, starting from this compound.
Reaction Scheme:
Caption: Synthetic scheme for the Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 mmol, 1.2 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 mmol, 3 mol%)
-
Potassium carbonate (K2CO3) (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound, 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, Pd(dppf)Cl2, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add 1,4-dioxane and water to the flask via syringe.
-
Stir the reaction mixture at 90 °C for 12-24 hours, or until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product, 3-(1-Methyl-1H-pyrazol-4-yl)-5-(difluoromethyl)pyridine.
In Vitro Antifungal Assay: Mycelial Growth Inhibition
This protocol outlines a method to determine the EC50 value of a test compound against a phytopathogenic fungus.
References
- 1. Resistance to pydiflumetofen in Botrytis cinerea: risk assessment and detection of point mutations in sdh genes that confer resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of the Novel Succinate Dehydrogenase Inhibitor Fungicide Pydiflumetofen Against SDHI-Sensitive and SDHI-Resistant Isolates of Botrytis cinerea and Efficacy Against Gray Mold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-5-(difluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the palladium-catalyzed Buchwald-Hartwig amination of 3-Bromo-5-(difluoromethyl)pyridine. This reaction is a crucial method for the synthesis of 3-amino-5-(difluoromethyl)pyridine derivatives, which are important building blocks in medicinal chemistry due to the unique properties conferred by the difluoromethyl group. These notes include a summary of typical reaction parameters for analogous substrates in a tabular format, a detailed experimental workflow, and a discussion of the key aspects of the reaction.
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become indispensable in the pharmaceutical industry for the synthesis of arylamines, which are prevalent in a vast number of drug candidates and approved medicines. The pyridine scaffold is a common motif in biologically active compounds, and the introduction of a difluoromethyl (-CHF2) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.
The substrate, this compound, presents a unique challenge due to the electron-withdrawing nature of the difluoromethyl group, which can influence the reactivity of the pyridine ring and the C-Br bond. Careful selection of the catalyst, ligand, base, and solvent is therefore critical to achieve high yields and purity of the desired aminopyridine product. These application notes provide a starting point for the successful execution and optimization of the Buchwald-Hartwig amination for this specific substrate.
Data Presentation: Representative Reaction Conditions for Analogous Substrates
While specific data for the Buchwald-Hartwig amination of this compound is not extensively available in the literature, the following table summarizes typical reaction conditions and reported yields for the amination of structurally similar bromopyridines, particularly those with electron-withdrawing groups. This data serves as a valuable guide for reaction optimization.
| Aryl Bromide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromopyridine | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 18 | 95 | [1] |
| 3-Bromo-5-chloropyridine | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ (2.0) | t-BuOH | 100 | 12 | 88 | [2] |
| 3-Bromo-5-nitropyridine | n-Butylamine | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | 75 | [2] |
| 2-Bromo-5-(trifluoromethyl)pyridine | Piperidine | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 100 | 16 | 92 | [3] |
| 5-Bromo-N-phenylpyridin-3-amine | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 110 | 24 | 85 | [1] |
Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a representative primary amine, aniline. Optimization of the reaction conditions (e.g., temperature, reaction time, and choice of ligand and base) may be necessary for different amine coupling partners.
Materials:
-
This compound
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas (inert atmosphere)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%) and BINAP (e.g., 0.03 mmol, 3 mol%).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Under the inert atmosphere, add NaOtBu (e.g., 1.4 mmol, 1.4 equiv), this compound (1.0 mmol, 1.0 equiv), and aniline (1.1 mmol, 1.1 equiv).
-
Solvent Addition: Add anhydrous toluene (e.g., 5-10 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with ethyl acetate or diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(5-(difluoromethyl)pyridin-3-yl)aniline.
Mandatory Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Experimental Workflow
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Discussion
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of reaction parameters. The electron-withdrawing nature of the difluoromethyl group can decrease the electron density of the pyridine ring, potentially making the oxidative addition step of the catalytic cycle more favorable. However, it can also affect the basicity of the resulting aminopyridine product.
Choice of Catalyst and Ligand: A variety of palladium sources can be used, with Pd(OAc)₂ and Pd₂(dba)₃ being common choices. The selection of the phosphine ligand is crucial. Bulky, electron-rich ligands such as BINAP, XPhos, and RuPhos are often employed to promote the reductive elimination step and to stabilize the palladium catalyst, preventing the formation of inactive palladium species.[3] For electron-deficient aryl halides, ligands that can facilitate the oxidative addition step are beneficial.
Choice of Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide is a commonly used base for this purpose. Other bases such as potassium tert-butoxide, lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate can also be effective, and the choice may depend on the specific amine and the tolerance of other functional groups in the molecule.[1]
Solvent and Temperature: Anhydrous, aprotic solvents such as toluene, dioxane, and THF are typically used. The reaction is generally performed at elevated temperatures, typically between 80-110 °C, to ensure a reasonable reaction rate.
Conclusion
The Buchwald-Hartwig amination provides an efficient and general method for the synthesis of 3-amino-5-(difluoromethyl)pyridine derivatives. By carefully selecting the palladium catalyst, phosphine ligand, base, and reaction conditions, a wide range of primary and secondary amines can be coupled with this compound in good to excellent yields. The provided protocol and data for analogous substrates offer a solid foundation for researchers to develop and optimize this important transformation for their specific research and drug development needs.
References
Application Notes and Protocols for Sonogashira Coupling with 3-Bromo-5-(difluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by palladium and copper complexes, is conducted under mild conditions, tolerates a wide range of functional groups, and has been extensively utilized in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][2]
Pyridine scaffolds are of significant interest in drug discovery, with numerous pyridine-containing compounds demonstrating a wide array of biological activities. The incorporation of fluorine atoms, such as a difluoromethyl (CHF2) group, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the synthesis of novel alkynyl-substituted difluoromethylpyridines via Sonogashira coupling is a promising strategy for the development of new therapeutic agents.
These application notes provide detailed protocols for the Sonogashira coupling of 3-Bromo-5-(difluoromethyl)pyridine with various terminal alkynes, a key transformation for accessing novel chemical matter for drug discovery programs.
Reaction Principle
The Sonogashira coupling reaction proceeds via two interconnected catalytic cycles involving palladium and copper. The generally accepted mechanism is as follows:
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with this compound to form a Pd(II)-pyridyl complex.
-
Copper Cycle: In the presence of a base, the terminal alkyne is deprotonated and reacts with a copper(I) salt (typically CuI) to form a copper(I) acetylide.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II)-pyridyl complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 3-alkynyl-5-(difluoromethyl)pyridine product and regenerate the active Pd(0) catalyst.[3][4]
Experimental Protocols
While specific experimental data for the Sonogashira coupling of this compound is not widely published, the following protocols are based on successful couplings of structurally similar and electronically demanding bromopyridines, such as 5- and 6-bromo-3-fluoro-2-cyanopyridines and 2-amino-3-bromopyridines.[5][6] The electron-withdrawing nature of the difluoromethyl group suggests that reaction conditions successful for other electron-deficient bromopyridines will be applicable.
Protocol 1: General Procedure for Sonogashira Coupling
This protocol is a general starting point for the coupling of various terminal alkynes with this compound.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA)) (2-3 equivalents)
-
Solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), or Acetonitrile)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a dry reaction flask, add this compound (1.0 eq), the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent and the base, and degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Add the terminal alkyne (1.1-1.5 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or heat as required (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-alkynyl-5-(difluoromethyl)pyridine.
Protocol 2: Sonogashira Coupling of 6-Bromo-3-fluoro-2-cyanopyridine with a Terminal Alkyne (Analogous Protocol)[5]
This protocol provides specific quantities and conditions for a closely related substrate.
Materials:
-
6-Bromo-3-fluoro-2-picolinonitrile (1.1 eq)
-
Terminal Alkyne (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.15 eq)
-
Copper(I) iodide (CuI) (0.3 eq)
-
Tetrahydrofuran (THF)
-
Triethylamine (Et₃N)
Procedure:
-
To a degassed solution of 6-bromo-3-fluoro-2-picolinonitrile (68 mg, 0.337 mmol, 1.1 equiv) in a mixture of THF (4 mL) and Et₃N (2 mL), add Pd(PPh₃)₄ (53 mg, 0.046 mmol, 0.15 equiv) and CuI (18 mg, 0.092 mmol, 0.3 equiv).
-
Degas the reaction mixture for an additional 5 minutes at room temperature.
-
Add the terminal alkyne (e.g., 4-ethylphenylacetylene, 40 mg, 0.307 mmol, 1 equiv) dropwise.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Work-up and purify as described in Protocol 1.
Data Presentation
The following tables summarize quantitative data for Sonogashira couplings of analogous bromopyridine substrates. This data can be used as a reference for optimizing the reaction of this compound.
Table 1: Sonogashira Coupling of 6-Bromo-3-fluoro-2-cyanopyridine with Various Terminal Alkynes [5]
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | 4-Ethylphenylacetylene | 6-((4-Ethylphenyl)ethynyl)-3-fluoropicolinonitrile | 91 |
| 2 | Phenylacetylene | 3-Fluoro-6-(phenylethynyl)picolinonitrile | 93 |
| 3 | 1-Hexyne | 3-Fluoro-6-(hex-1-yn-1-yl)picolinonitrile | 85 |
| 4 | 3,3-Dimethyl-1-butyne | 6-((3,3-Dimethylbut-1-yn-1-yl)ethynyl)-3-fluoropicolinonitrile | 90 |
Table 2: Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes [6]
| Entry | Bromopyridine | Terminal Alkyne | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | DMF | 100 | 3 | 92 |
| 2 | 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | DMF | 100 | 3 | 88 |
| 3 | 2-Amino-3-bromopyridine | 1-Hexyne | Pd(CF₃COO)₂/PPh₃/CuI | DMF | 100 | 3 | 85 |
| 4 | 2-Amino-3-bromopyridine | 4-Methoxyphenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | DMF | 100 | 3 | 96 |
Mandatory Visualizations
Caption: Experimental workflow for the Sonogashira coupling.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Potential Applications in Drug Discovery
The 3-alkynyl-5-(difluoromethyl)pyridine scaffold is a valuable building block for medicinal chemistry programs. The alkyne moiety can be further functionalized or may itself be a key pharmacophoric element. While direct biological data for this specific scaffold is limited, structurally related compounds offer insights into potential therapeutic applications.
For instance, 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine is a potent and selective antagonist of the metabotropic glutamate subtype 5 (mGlu5) receptor, a target implicated in anxiety and other central nervous system disorders.[7] This suggests that 3-alkynyl-5-(difluoromethyl)pyridine derivatives could be explored as modulators of neurological signaling pathways.
The following diagram illustrates a hypothetical signaling pathway where a derivative of the synthesized compound could act as an antagonist, based on the known activity of a similar molecule. Disclaimer: This is a speculative representation and requires experimental validation.
Caption: Hypothetical antagonism of the mGlu5 receptor signaling pathway.
Conclusion
The Sonogashira coupling of this compound provides a reliable and efficient route to a versatile class of compounds with high potential in drug discovery. The protocols and data presented, based on closely related analogues, offer a strong foundation for researchers to successfully implement this key transformation. Further exploration of the biological activities of the resulting 3-alkynyl-5-(difluoromethyl)pyridine derivatives is warranted to uncover their therapeutic potential.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 7. 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine: a potent and highly selective metabotropic glutamate subtype 5 receptor antagonist with anxiolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Heck Reaction of 3-Bromo-5-(difluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This powerful carbon-carbon bond-forming reaction has wide applications in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. 3-Bromo-5-(difluoromethyl)pyridine is a valuable building block in medicinal chemistry, with the difluoromethyl group often serving as a bioisostere for hydroxyl or thiol functionalities, enhancing metabolic stability and lipophilicity. This document provides detailed application notes and protocols for performing the Heck reaction with this compound, based on established methodologies for structurally related electron-deficient heteroaryl bromides.
The electron-withdrawing nature of both the pyridine nitrogen and the difluoromethyl group activates the carbon-bromine bond of this compound, making it a suitable substrate for the Heck reaction.[2] Careful selection of the catalyst system, base, and solvent is crucial for achieving high yields and selectivity.
Catalytic Cycle of the Heck Reaction
The generally accepted mechanism for the Heck reaction involves a palladium(0)/palladium(II) catalytic cycle.[1][3]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (this compound) to form a Pd(II) complex.
-
Olefin Coordination and Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the Pd-aryl bond.
-
β-Hydride Elimination: A β-hydride is eliminated from the resulting palladium-alkyl intermediate to form the substituted alkene product and a palladium-hydride species.
-
Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species, completing the catalytic cycle.[4]
Recommended Heck Reaction Conditions
Table 1: Recommended Catalyst Systems for the Heck Reaction of this compound
| Palladium Source | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | PPh₃ | 1-5 | A standard and cost-effective catalyst system. |
| Pd₂(dba)₃ | P(o-tol)₃ | 1-3 | Often provides higher activity than PPh₃. |
| Pd(OAc)₂ | None (ligandless) | 1-5 | Can be effective, particularly in polar aprotic solvents like DMF or NMP. |
| PdCl₂(PPh₃)₂ | - | 1-5 | A pre-formed, air-stable catalyst. |
| Palladacycles | Phosphine mono-ylide | 0.01-1 | Highly active catalysts allowing for low catalyst loadings.[5] |
Table 2: Recommended Bases, Solvents, and Temperature for the Heck Reaction
| Base | Solvent | Temperature (°C) | Notes |
| Et₃N | Acetonitrile, Toluene | 80-120 | A common combination, particularly for less activated substrates. |
| K₂CO₃ | DMF, DMA, NMP | 100-140 | Effective for a wide range of aryl bromides.[2] |
| Cs₂CO₃ | DMF, Dioxane | 100-140 | A stronger base that can be beneficial for challenging couplings. |
| NaOAc | DMF, NMP | 100-150 | A mild and inexpensive base.[6] |
Experimental Protocols
The following are generalized protocols for the Heck reaction of this compound with representative alkenes, such as an acrylate and styrene. Optimization of the specific conditions may be required for different alkene coupling partners.
Protocol 1: Heck Reaction with an Acrylate Ester (e.g., n-Butyl Acrylate)
This protocol is adapted from general procedures for the Heck reaction of electron-deficient aryl bromides.[2]
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%) and PPh₃ (e.g., 0.04 mmol, 4 mol%).
-
Add anhydrous DMF (e.g., 5 mL) and stir the mixture for 10 minutes at room temperature to form the active catalyst.
-
Add this compound (e.g., 1.0 mmol), n-butyl acrylate (e.g., 1.5 mmol, 1.5 equiv), and K₂CO₃ (e.g., 2.0 mmol, 2.0 equiv).
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-(alkenyl)-5-(difluoromethyl)pyridine.
Protocol 2: Heck Reaction with Styrene
This protocol is based on established methods for the coupling of heteroaryl bromides with styrene.[7][8]
Materials:
-
This compound
-
Styrene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Acetonitrile, anhydrous
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃ (e.g., 0.015 mmol, 1.5 mol%) and P(o-tol)₃ (e.g., 0.06 mmol, 6 mol%).
-
Add anhydrous acetonitrile (e.g., 5 mL) and stir for 10 minutes at room temperature.
-
Add this compound (e.g., 1.0 mmol), styrene (e.g., 1.2 mmol, 1.2 equiv), and Et₃N (e.g., 1.5 mmol, 1.5 equiv).
-
Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove palladium black.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the 3-styryl-5-(difluoromethyl)pyridine product.
Visualizing the Heck Reaction Workflow
The following diagram illustrates the general experimental workflow for the Heck reaction.
Caption: General workflow for the Heck reaction.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care, away from ignition sources.
-
Reactions at elevated temperatures should be conducted behind a safety shield.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The Heck reaction is a highly effective method for the C-C bond formation at the 3-position of this compound. The electron-deficient nature of the substrate generally leads to good reactivity. The provided protocols, based on analogous systems, offer a solid starting point for the successful implementation of this transformation. Researchers should consider screening different combinations of catalysts, ligands, bases, and solvents to optimize the reaction for their specific alkene substrate and desired outcome.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. odinity.com [odinity.com]
- 5. Heck Reaction [organic-chemistry.org]
- 6. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes: Synthesis of Novel Heterocycles Using 3-Bromo-5-(difluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-(difluoromethyl)pyridine is a versatile building block for the synthesis of novel heterocyclic compounds of interest in medicinal chemistry and drug discovery. The presence of the difluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The bromine atom at the 3-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of molecular fragments to construct diverse heterocyclic systems.
These application notes provide detailed protocols for the synthesis of novel heterocycles utilizing this compound via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
I. Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-5-(difluoromethyl)pyridines
The Suzuki-Miyaura coupling reaction is a robust method for the formation of carbon-carbon bonds between a halide and an organoboron compound. This protocol describes the coupling of this compound with various aryl and heteroaryl boronic acids.
Experimental Protocol
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (e.g., Phenylboronic acid, 2-Thiopheneboronic acid, 3-Pyridinylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), the aryl or heteroaryl boronic acid (1.2 eq.), Pd(dppf)Cl₂ (0.05 eq.), and Na₂CO₃ (2.0 eq.).
-
Add a mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio, 0.1 M concentration relative to the pyridine).
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-5-(difluoromethyl)pyridine.
Data Presentation
| Entry | Aryl/Heteroaryl Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-(Difluoromethyl)-3-phenylpyridine | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 5-(Difluoromethyl)-3-(4-methoxyphenyl)pyridine | 80-90 |
| 3 | 3-Fluorophenylboronic acid | 5-(Difluoromethyl)-3-(3-fluorophenyl)pyridine | 82-92 |
| 4 | 2-Thiopheneboronic acid | 5-(Difluoromethyl)-3-(thiophen-2-yl)pyridine | 75-85 |
| 5 | 3-Pyridinylboronic acid | 5-(Difluoromethyl)-[3,3'-bipyridine] | 70-80 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Diagram of the Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the synthesis of 3-aryl-5-(difluoromethyl)pyridines.
II. Sonogashira Coupling: Synthesis of 3-Alkynyl-5-(difluoromethyl)pyridines
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This protocol details the synthesis of 3-alkynyl-5-(difluoromethyl)pyridines.
Experimental Protocol
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, 1-Hexyne)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.05 eq.).
-
Add anhydrous THF or DMF (0.2 M concentration relative to the pyridine).
-
Add the terminal alkyne (1.2 eq.) and the amine base (e.g., Et₃N, 2.0 eq.).
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Stir the reaction mixture at room temperature to 50 °C for 6-24 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous NH₄Cl and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 3-alkynyl-5-(difluoromethyl)pyridine.
Data Presentation
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 5-(Difluoromethyl)-3-(phenylethynyl)pyridine | 80-90 |
| 2 | 1-Hexyne | 5-(Difluoromethyl)-3-(hex-1-yn-1-yl)pyridine | 75-85 |
| 3 | (Trimethylsilyl)acetylene | 5-(Difluoromethyl)-3-((trimethylsilyl)ethynyl)pyridine | 85-95 |
| 4 | Propargyl alcohol | 3-(5-(Difluoromethyl)pyridin-3-yl)prop-2-yn-1-ol | 70-80 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Diagram of the Sonogashira Coupling Catalytic Cycle
Caption: A simplified representation of the Sonogashira catalytic cycle.
III. Buchwald-Hartwig Amination: Synthesis of 3-Amino-5-(difluoromethyl)pyridine Derivatives
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This protocol describes the coupling of this compound with various amines and N-heterocycles.
Experimental Protocol
Materials:
-
This compound
-
Amine or N-heterocycle (e.g., Morpholine, Piperidine, Aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable ligand
-
Sodium tert-butoxide (NaOt-Bu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or 1,4-dioxane
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq.) and XPhos (0.04 eq.).
-
Add anhydrous toluene or 1,4-dioxane and stir for 10 minutes at room temperature to form the active catalyst.
-
In a separate flask, add this compound (1.0 eq.), the amine or N-heterocycle (1.2 eq.), and NaOt-Bu (1.4 eq.).
-
Transfer the catalyst solution to the flask containing the reagents via cannula.
-
Degas the reaction mixture with argon for 15 minutes.
-
Heat the reaction mixture to 90-110 °C for 8-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired 3-amino-5-(difluoromethyl)pyridine derivative.
Data Presentation
| Entry | Amine/N-Heterocycle | Product | Yield (%) |
| 1 | Morpholine | 4-(5-(Difluoromethyl)pyridin-3-yl)morpholine | 80-90 |
| 2 | Piperidine | 3-(Difluoromethyl)-5-(piperidin-1-yl)pyridine | 75-85 |
| 3 | Aniline | N-(5-(Difluoromethyl)pyridin-3-yl)aniline | 70-80 |
| 4 | Imidazole | 1-(5-(Difluoromethyl)pyridin-3-yl)-1H-imidazole | 65-75 |
Note: Yields are representative and may vary depending on the specific substrate, ligand, and reaction conditions.
Diagram of the Buchwald-Hartwig Amination Workflow
Caption: Workflow for the synthesis of 3-amino-5-(difluoromethyl)pyridine derivatives.
Application Notes and Protocols for the Scale-Up Synthesis of 3-Bromo-5-(difluoromethyl)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the key considerations and plausible synthetic strategies for the scale-up synthesis of 3-Bromo-5-(difluoromethyl)pyridine, a valuable building block in the development of novel pharmaceuticals and agrochemicals. This document outlines two primary retrosynthetic pathways, detailing scalable reaction conditions, reagent selection, and safety precautions. The information is curated from a variety of sources, including patents and chemical literature, to offer practical guidance for researchers and process chemists. Experimental protocols for key transformations are provided, and quantitative data is summarized for comparative analysis.
Introduction
This compound and its derivatives are important intermediates in medicinal and agricultural chemistry. The unique physicochemical properties imparted by the difluoromethyl group, such as its ability to act as a lipophilic hydrogen bond donor and a bioisostere of a hydroxyl or thiol group, make it a desirable moiety in drug design. The bromine atom at the 3-position provides a versatile handle for further functionalization through various cross-coupling reactions. The development of a robust and scalable synthesis for this key intermediate is therefore of significant interest. This document explores viable synthetic routes amenable to kilogram-scale production.
Retrosynthetic Analysis and Proposed Synthetic Routes
Two primary synthetic routes are proposed for the large-scale synthesis of this compound, starting from commercially available pyridine derivatives.
Route 1: Late-Stage Bromination This route involves the initial synthesis of a 5-(difluoromethyl)pyridine intermediate followed by a regioselective bromination at the 3-position.
Route 2: Early-Stage Bromination This approach begins with a readily available brominated pyridine precursor, followed by the introduction of the difluoromethyl group.
A third potential route involving a Sandmeyer reaction is also considered, although the scalability of the requisite precursor synthesis is less documented.
Process Chemistry and Scale-Up Considerations
Route 1: Synthesis via Late-Stage Bromination
This strategy focuses on introducing the bromine atom in the final step.
Workflow for Route 1
Caption: Synthetic workflow for Route 1.
Step 1: Difluorination of 5-Formylpyridine
The conversion of an aldehyde to a difluoromethyl group is a key transformation. While diethylaminosulfur trifluoride (DAST) is a common laboratory reagent for this purpose, its thermal instability poses significant safety risks on a large scale.[1][2] Safer and more thermally stable alternatives are recommended for industrial applications.
-
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride): This reagent is more thermally stable than DAST and is effective for the conversion of aldehydes to gem-difluorides.[3]
-
XtalFluor® Reagents: These crystalline fluorinating agents (e.g., XtalFluor-E) are more stable than DAST and Deoxo-Fluor and do not generate corrosive HF, allowing for their use in standard glass-lined reactors.[4][5]
Step 2: Regioselective Bromination of 5-(Difluoromethyl)pyridine
The pyridine ring is electron-deficient, making electrophilic aromatic substitution challenging. The difluoromethyl group is electron-withdrawing, further deactivating the ring. However, forcing conditions can achieve bromination. A patented process for the bromination of pyridine derivatives using N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of oleum has been reported to be selective and suitable for large-scale production.[6][7]
Route 2: Synthesis via Early-Stage Bromination
This is often the preferred industrial approach as it utilizes a readily available and relatively inexpensive starting material, 3,5-dibromopyridine.
Workflow for Route 2
Caption: Synthetic workflow for Route 2.
Step 1: Formylation of 3,5-Dibromopyridine
Introduction of the formyl group can be achieved via a halogen-metal exchange followed by quenching with a formylating agent. A scalable method for the analogous conversion of 2,5-dibromopyridine to 2-bromo-5-formylpyridine involves a Grignard reaction with isopropyl magnesium chloride followed by the addition of N,N-dimethylformamide (DMF).[8] This approach is generally amenable to large-scale production.
Step 2: Difluorination of 3-Bromo-5-formylpyridine
Similar to Route 1, the aldehyde is converted to the difluoromethyl group using a suitable fluorinating agent. The considerations for reagent selection (Deoxo-Fluor®, XtalFluor®) remain the same to ensure safety and scalability.
Route 3: Synthesis via Sandmeyer Reaction
The Sandmeyer reaction provides a classical method for introducing a bromine atom onto an aromatic ring.[9]
Workflow for Route 3
Caption: Synthetic workflow for Route 3.
This route is contingent on the availability of a scalable synthesis for 3-amino-5-(difluoromethyl)pyridine. While feasible, the multi-step synthesis of this precursor may be less economically viable on a large scale compared to Routes 1 and 2.
Experimental Protocols (Representative)
The following are representative, non-optimized protocols for key transformations. For large-scale synthesis, process optimization and safety assessments are critical.
Protocol 1: Formylation of 3,5-Dibromopyridine (based on analogous transformation)
-
Reaction Setup: A suitable reactor is charged with 3,5-dibromopyridine and an appropriate solvent such as tetrahydrofuran (THF).
-
Grignard Formation: The solution is cooled to a low temperature (e.g., 0 °C), and a Grignard reagent such as isopropyl magnesium chloride is added dropwise. The reaction is stirred to allow for the formation of the pyridine Grignard reagent.
-
Formylation: N,N-dimethylformamide (DMF) is added dropwise to the reaction mixture at a controlled temperature.
-
Work-up and Isolation: The reaction is quenched with an acidic aqueous solution. The product, 3-bromo-5-formylpyridine, is extracted with an organic solvent, and the organic layers are combined, dried, and concentrated. The crude product can be purified by crystallization or chromatography. A patent for a similar process on 2,5-dibromopyridine reports a yield of 86.62% with a purity of 98.5%.
Protocol 2: Difluorination of an Aromatic Aldehyde using Deoxo-Fluor®
-
Reaction Setup: The aldehyde (e.g., 3-bromo-5-formylpyridine) is dissolved in a chlorinated solvent like dichloromethane (DCM) in a reactor suitable for handling fluorinating agents.
-
Reagent Addition: Deoxo-Fluor® is added to the solution at a controlled temperature, often at room temperature or slightly below.
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique (e.g., GC-MS, LC-MS, or NMR).
-
Work-up and Isolation: The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed, dried, and concentrated. The crude product is then purified, typically by column chromatography.
Data Presentation
The following table summarizes key quantitative parameters for the proposed synthetic steps, based on literature for analogous reactions.
| Step | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Formylation | 2,5-Dibromopyridine | 2-Bromo-5-formylpyridine | iPrMgCl, DMF | THF | 0 | 3 | 86.62 | 98.5 | |
| Difluorination | Aromatic Aldehyde | Aromatic Difluoromethyl | Deoxo-Fluor® | DCM | RT | 2-24 | 60-90 | >95 | [3] |
| Bromination | Pyridine Derivative | Brominated Pyridine | DBDMH, Oleum | - | 80-125 | 3-10 | >80 | - | [6][7] |
| Sandmeyer | 2-Amino-5-bromopyridine | 2,5-Dibromopyridine | NaNO₂, HBr, Br₂ | - | - | - | 93 | - | [10] |
Safety Considerations
-
Fluorinating Agents: Reagents like DAST, Deoxo-Fluor®, and XtalFluor® are hazardous and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment (PPE). DAST is known to be thermally unstable and can decompose explosively above 90°C.[11]
-
Grignard Reactions: These reactions are highly exothermic and sensitive to moisture and air. Strict anhydrous and inert atmosphere conditions are required for large-scale operations.
-
Bromination with Oleum: Oleum (fuming sulfuric acid) is highly corrosive and reacts violently with water. Appropriate safety measures must be in place when handling this reagent.
Conclusion
The scale-up synthesis of this compound is achievable through several synthetic strategies. The most promising route for industrial production appears to be the formylation of 3,5-dibromopyridine followed by difluorination, due to the availability of scalable methodologies for analogous transformations. Careful consideration of reagent selection, particularly for the difluorination step, is crucial to ensure operational safety and efficiency on a large scale. The information presented in these application notes provides a solid foundation for the development and optimization of a robust manufacturing process for this important chemical intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. orgsyn.org [orgsyn.org]
- 3. Page loading... [wap.guidechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. US11613549B2 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 7. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 8. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google Patents [patents.google.com]
- 9. Regioselective Bromination of Fused Pyridine N-Oxides | TCI AMERICA [tcichemicals.com]
- 10. heteroletters.org [heteroletters.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: The Strategic Use of 3-Bromo-5-(difluoromethyl)pyridine in the Synthesis of Advanced Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-(difluoromethyl)pyridine is a key heterocyclic building block in the contemporary design and synthesis of targeted kinase inhibitors. The strategic incorporation of the difluoromethyl group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to the target kinase by acting as a bioisostere for other functional groups. The bromine atom at the 3-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions enable the facile construction of complex molecular architectures commonly found in potent and selective kinase inhibitors.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors, with a particular focus on the PI3K/mTOR signaling pathway, a critical cascade in cancer cell growth and proliferation.
Target Signaling Pathway: PI3K/AKT/mTOR
The Phosphoinositide 3-kinase (PI3K)/AKT/mechanistic Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a frequent event in various human cancers, making it a prominent target for drug development.[2] Kinase inhibitors targeting key components of this pathway, such as PI3K and mTOR, have shown significant therapeutic promise.[3]
The 5-(difluoromethyl)pyridin-2-amine moiety has been identified as an important pharmacophore in a new generation of potent and selective PI3K and mTOR inhibitors.[4][5]
Figure 1. Simplified PI3K/AKT/mTOR Signaling Pathway.
Application in Kinase Inhibitor Synthesis
The primary application of this compound in this context is as a precursor to a key intermediate, typically a boronic acid or boronic ester, which is then coupled to a core heterocyclic scaffold to furnish the final kinase inhibitor. This strategy has been successfully employed in the synthesis of clinical candidates such as PQR530 and PQR620.[4][6]
Key Synthetic Transformations
-
Borylation (Miayura type): Conversion of the aryl bromide to a boronic ester. This is a crucial step to prepare the molecule for subsequent Suzuki-Miyaura coupling.
-
Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond between the boronic ester of the difluoromethylpyridine moiety and a halogenated or triflated heterocyclic core (e.g., a substituted triazine or pyrimidine).[1][4]
-
Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond between this compound and an amine-containing scaffold. This is an alternative strategy for constructing certain classes of kinase inhibitors.[7]
Figure 2. Synthetic strategies using this compound.
Data Presentation: Inhibitory Activity
The following table summarizes the inhibitory activities of representative kinase inhibitors, PQR530 and PQR620, which feature the 5-(difluoromethyl)pyridin-2-amine pharmacophore. This data highlights the potency achievable with this structural motif.
| Compound | Target(s) | Ki (nM) | Cellular IC50 (nM) | Reference |
| PQR530 | PI3Kα / mTOR | 11 / 7.4 | p-AKT (S473): 70 | [2][4] |
| PQR620 | mTOR | 10.8 | p-S6 (S235/236): 100 | [6][8] |
Experimental Protocols
The following protocols provide a representative workflow for the synthesis of a kinase inhibitor using this compound as a starting material. The first protocol describes the synthesis of a key boronic ester intermediate. The second protocol details a general Suzuki-Miyaura coupling to a heterocyclic core, based on the published syntheses of PQR530 and PQR620.[4][9]
Protocol 1: Synthesis of 2-(5-(Difluoromethyl)pyridin-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Figure 3. Workflow for the borylation of this compound.
Materials:
-
This compound (1.0 eq)
-
Bis(pinacolato)diboron (1.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 eq)
-
Potassium acetate (KOAc) (3.0 eq)
-
1,4-Dioxane (anhydrous)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a dry round-bottom flask, add this compound, bis(pinacolato)diboron, Pd(dppf)Cl2, and potassium acetate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired boronic ester intermediate.
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of a Triazine-based Kinase Inhibitor
Materials:
-
2-Chloro-4,6-dimorpholino-1,3,5-triazine (or a related halogenated heterocyclic core) (1.0 eq)
-
2-(5-(Difluoromethyl)pyridin-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (from Protocol 1) (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) or other suitable palladium catalyst (0.05 eq)
-
Sodium carbonate (Na2CO3) or another suitable base (2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a reaction vessel, combine the halogenated heterocyclic core, the boronic ester intermediate, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-110 °C (or use microwave irradiation for accelerated reaction times) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic phase sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to yield the final kinase inhibitor.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its difluoromethyl moiety offers significant advantages in modulating the physicochemical properties of the final compounds, while the bromo substituent provides a reliable handle for key C-C and C-N bond-forming reactions. The provided protocols, based on established synthetic routes to potent PI3K/mTOR inhibitors, offer a solid foundation for researchers to explore the synthesis of new chemical entities targeting a wide range of kinases. The systematic application of these methods can accelerate the discovery and development of next-generation targeted therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. air.unimi.it [air.unimi.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-5-(difluoromethyl)pyridine
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 3-Bromo-5-(difluoromethyl)pyridine. The information provided is intended to help troubleshoot common issues and optimize reaction yields for this specific, electron-deficient substrate.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors to investigate?
A1: Low yields with this substrate are often linked to its electron-deficient nature, which can make the oxidative addition step of the catalytic cycle challenging.[1] A systematic evaluation of the following components is crucial:
-
Catalyst System: The choice of palladium precatalyst and, more importantly, the ligand is critical. Standard catalysts like Pd(PPh₃)₄ may be insufficient.[1][2]
-
Reaction Conditions: Temperature, solvent, and base selection play a pivotal role in reaction efficiency and selectivity.[2]
-
Reagent Quality: The purity of all reagents, including the boronic acid or ester, is paramount as they can degrade over time.[2][3]
-
Inert Atmosphere: Palladium(0) catalysts are oxygen-sensitive, and inadequate degassing can lead to catalyst deactivation.[1][2]
Q2: I am observing significant homocoupling of my boronic acid. How can this be minimized?
A2: Homocoupling is a common side reaction, often promoted by the presence of oxygen or the use of a Pd(II) precatalyst.[3][4] To mitigate this:
-
Thorough Degassing: Rigorously degas your solvent and reaction setup. Techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen) are effective.[2]
-
Use a Pd(0) Source: Starting with a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can reduce homocoupling as it doesn't require an in-situ reduction step that can promote this side reaction.[2][5]
-
Ligand Selection: Bulky, electron-rich phosphine ligands can disfavor the formation of intermediates that lead to homocoupling.[5]
-
Control Stoichiometry: While a slight excess of the boronic acid (1.1-1.5 equivalents) is common, a large excess can sometimes favor homocoupling.[2]
Q3: What is protodeboronation and how can I prevent it?
A3: Protodeboronation is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond, leading to a common byproduct. This is particularly an issue with heteroaryl boronic acids.[4] To prevent this:
-
Use Boronic Esters: Boronic esters, such as pinacol esters (Bpin), are generally more stable than their corresponding boronic acids and can minimize decomposition.[2]
-
Careful Base Selection: The choice of base is critical. In some cases, a weaker base or anhydrous conditions might be beneficial.
-
Use Anhydrous Conditions: For sensitive boronic acids, running the reaction under anhydrous conditions can prevent hydrolysis.
Q4: Which catalyst system is recommended for an electron-deficient substrate like this compound?
A4: For electron-deficient aryl bromides, and heteroaryl halides in general, more active catalyst systems are often required.[1][6] Consider screening catalysts with bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands.[1][2][7] These ligands promote the formation of the active monoligated palladium(0) species and facilitate the oxidative addition step.[1]
Q5: How does the choice of base and solvent affect the reaction?
A5: The base is crucial for the transmetalation step, and the solvent affects solubility and catalyst stability.[1][8]
-
Base: Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for challenging couplings.[1][6]
-
Solvent: Aprotic polar solvents like dioxane, THF, or DMF are commonly used.[2] Often, a mixture with water (e.g., dioxane/water) is beneficial for dissolving the base and facilitating the reaction.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low to No Product Formation | Inactive Catalyst System | • Switch to a more active catalyst system. For this substrate, consider Buchwald ligands (e.g., XPhos, SPhos) or NHC ligands with a suitable palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃).[1][2] • Use a fresh batch of catalyst and ligand. Phosphine ligands can oxidize over time.[2] |
| Ineffective Base | • Screen different bases. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃.[1][6] • Ensure the base is finely powdered to maximize surface area. | |
| Inappropriate Solvent | • Try different solvent systems. Common choices include dioxane/water, THF/water, or toluene/ethanol/water.[1][2][8] The addition of water can be beneficial for dissolving the base.[1] | |
| Insufficient Temperature | • Gradually increase the reaction temperature. Many Suzuki couplings require heating to 80-120 °C.[2] • Consider using microwave irradiation to accelerate the reaction, which can significantly reduce reaction times from hours to minutes.[9] | |
| Significant Side Product Formation | Homocoupling of Boronic Acid | • Ensure thorough degassing of all solvents and the reaction vessel.[2] • Use a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to avoid the in-situ reduction step that can promote homocoupling.[2][5] |
| Protodeboronation | • Use a more stable boronic ester (e.g., pinacol ester) instead of the boronic acid.[2] • Consider using anhydrous solvents and bases if hydrolysis is suspected. | |
| Debromination of Starting Material | • This can occur as a side reaction. Optimizing the catalyst and ligand can sometimes suppress this pathway. A tandem catalyst system like XPhosPdG2/XPhos has been shown to avoid debromination in similar substrates.[10] | |
| Reaction Stalls or is Sluggish | Catalyst Decomposition | • High temperatures can lead to catalyst decomposition.[2] If increasing the temperature does not improve the yield, consider a more stable catalyst system. • Ensure a strictly inert atmosphere is maintained throughout the reaction. |
| Poor Solubility of Reagents | • Choose a solvent system in which all components are reasonably soluble at the reaction temperature. |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound (Conventional Heating)
This protocol is a starting point and may require optimization for your specific boronic acid or ester.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv) or Arylboronic acid pinacol ester (1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Schlenk flask or sealed vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Oil bath
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid/ester, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
In a separate vial, dissolve the palladium precatalyst and ligand in a portion of the degassed solvent under an inert atmosphere.
-
Add the catalyst solution to the Schlenk flask via syringe, followed by the remaining degassed solvent.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[9]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Microwave-Assisted Suzuki Coupling Protocol
Microwave irradiation can significantly shorten reaction times.[9]
Procedure:
-
In a microwave vial, combine this compound (1.0 equiv), the arylboronic acid/ester (1.5 equiv), and the base (2.0 equiv).
-
Add the palladium catalyst and ligand.
-
Add the chosen degassed solvent system.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[9]
-
After the reaction is complete, cool the vial to room temperature and proceed with the work-up and purification as described in the conventional heating protocol.
Visualizations
Caption: The Suzuki-Miyaura Catalytic Cycle.
Caption: Troubleshooting workflow for Suzuki coupling.
Caption: Catalyst selection logic for the substrate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Bromo-5-(difluoromethyl)pyridine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common side reactions and byproducts encountered when using 3-Bromo-5-(difluoromethyl)pyridine in various organic synthesis applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions performed with this compound?
A1: this compound is a versatile building block frequently used in palladium-catalyzed cross-coupling reactions to introduce the 5-(difluoromethyl)pyridine moiety into target molecules. The most common reactions include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines.
-
Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.
-
Heck Coupling: For the formation of C-C double bonds with alkenes.
-
Ullmann Condensation: For the formation of C-O bonds with alcohols or phenols.
Q2: What are the general challenges associated with using this compound in these reactions?
A2: The presence of the electron-withdrawing difluoromethyl group and the pyridine nitrogen can influence the reactivity of the C-Br bond. Potential challenges include:
-
Reduced Reactivity: The electron-withdrawing nature of the difluoromethyl group can sometimes decrease the rate of oxidative addition to the palladium catalyst.
-
Side Reactions: The pyridine nitrogen can coordinate to the metal catalyst, potentially leading to catalyst deactivation or promoting undesired side reactions.
-
Purification: The polarity of the pyridine ring can sometimes make product isolation and purification from reaction byproducts challenging.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low yield of the desired coupled product and formation of a significant amount of debrominated byproduct (5-(difluoromethyl)pyridine).
This is a common side reaction in Suzuki-Miyaura couplings, particularly with heteroaryl halides. The debrominated byproduct is formed through a competing hydrodehalogenation pathway.
Troubleshooting Strategies:
| Strategy | Experimental Details | Expected Outcome |
| Ligand Selection | Switch to bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can promote the desired reductive elimination over hydrodehalogenation. | Increased yield of the coupled product and reduced formation of the debrominated byproduct. |
| Base Optimization | Use a weaker base like K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOtBu. Strong bases can sometimes promote protonolysis of the boronic acid or the organopalladium intermediate. | Minimized decomposition of starting materials and intermediates, leading to a cleaner reaction profile. |
| Solvent Choice | Employ polar aprotic solvents like 1,4-dioxane or a mixture of toluene and water. The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. | Improved reaction rates and yields. |
| Catalyst Pre-catalyst | Utilize a pre-formed palladium catalyst, such as a G2 or G3 pre-catalyst, to ensure efficient generation of the active Pd(0) species. | More consistent and reproducible results with lower catalyst loading. |
Quantitative Data Example (Hypothetical):
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Debromination Byproduct (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 45 | 35 |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | 85 | <5 |
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
Issue: Formation of hydrodehalogenated byproduct (5-(difluoromethyl)pyridine) and/or biaryl side products.
Hydrodehalogenation can occur via β-hydride elimination from the palladium-amido intermediate. Biaryl formation can result from the homocoupling of the aryl halide.
Troubleshooting Strategies:
| Strategy | Experimental Details | Expected Outcome |
| Ligand Choice | Use bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos) which can accelerate the C-N reductive elimination, outcompeting side reactions.[1] | Higher selectivity for the desired aminated product. |
| Base Selection | Employ a strong, non-nucleophilic base such as NaOtBu or LHMDS. The choice of base is critical and can depend on the pKa of the amine. | Efficient deprotonation of the amine without competing side reactions. |
| Temperature Control | Run the reaction at the lowest temperature that allows for a reasonable reaction rate (typically 80-110 °C). Higher temperatures can promote side reactions. | Reduced formation of byproducts. |
| Inert Atmosphere | Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation and related side reactions. | Improved catalyst lifetime and reaction efficiency. |
Quantitative Data Example (Hypothetical):
| Ligand | Base | Temperature (°C) | Desired Product Yield (%) | Hydrodehalogenation (%) |
| P(t-Bu)₃ | Cs₂CO₃ | 120 | 60 | 25 |
| RuPhos | LHMDS | 90 | 90 | <5 |
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling
Issue: Significant formation of alkyne homocoupling (Glaser coupling) byproduct and/or dehalogenation of the starting material.
Homocoupling of the terminal alkyne is a common side reaction in Sonogashira couplings, often catalyzed by the copper co-catalyst in the presence of oxygen.
Troubleshooting Strategies:
| Strategy | Experimental Details | Expected Outcome |
| Copper-Free Conditions | Perform the reaction in the absence of a copper co-catalyst. This often requires a more active palladium catalyst/ligand system and may necessitate higher temperatures. | Significant reduction or elimination of the Glaser homocoupling byproduct.[2] |
| Careful Degassing | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction to minimize oxygen, which promotes homocoupling. | Reduced homocoupling and improved yield of the desired cross-coupled product. |
| Amine Base/Solvent | Use an amine base that also acts as the solvent, such as triethylamine or diisopropylamine, which can help to keep the copper acetylide in solution and minimize side reactions.[3] | A cleaner reaction profile with higher product yield. |
| Slow Addition of Alkyne | Add the terminal alkyne slowly to the reaction mixture to maintain a low concentration, which can disfavor the bimolecular homocoupling reaction. | Improved selectivity for the cross-coupling product. |
Quantitative Data Example (Hypothetical):
| Conditions | Alkyne Homocoupling (%) | Desired Product Yield (%) |
| Pd/Cu, Air | 40 | 50 |
| Pd/Cu, Argon | 15 | 75 |
| Pd only, Argon | <5 | 85 |
Logical Relationship of Sonogashira Side Reactions
Caption: Factors influencing common side reactions in Sonogashira coupling.
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling Reaction
-
To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 eq.) and the ligand (e.g., XPhos, 0.04 eq.).
-
Add the degassed solvent (e.g., toluene, to make a 0.1 M solution).
-
Heat the reaction mixture to 100-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for a Buchwald-Hartwig Amination
-
To a dry Schlenk tube under an inert atmosphere, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 0.02 eq.), the ligand (e.g., RuPhos, 0.04 eq.), and the base (e.g., NaOtBu, 1.4 eq.).
-
Add this compound (1.0 eq.) and the amine (1.2 eq.).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Heat the mixture to 90-110 °C and stir until completion.
-
Cool the reaction, dilute with a suitable organic solvent, and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
References
Technical Support Center: 3-Bromo-5-(difluoromethyl)pyridine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-5-(difluoromethyl)pyridine in common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block primarily used in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. The most common transformations are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are crucial in the synthesis of complex molecules in the pharmaceutical and agrochemical industries.
Q2: How does the difluoromethyl group affect the reactivity of the pyridine ring?
A2: The difluoromethyl (-CHF2) group is strongly electron-withdrawing. This electronic effect makes the pyridine ring electron-deficient, which can influence the reactivity in palladium-catalyzed cross-coupling reactions. Generally, electron-deficient aryl halides can be more reactive towards the oxidative addition step in the catalytic cycle. However, the specific outcome can be highly dependent on the chosen catalyst, ligand, and reaction conditions.
Q3: What are the initial steps I should take when a reaction with this compound fails or gives a low yield?
A3: When encountering a failed or low-yielding reaction, a systematic approach to troubleshooting is recommended. Begin by verifying the quality and purity of all reagents and solvents. Ensure that the reaction was performed under a strictly inert atmosphere (e.g., nitrogen or argon) and that all solvents were anhydrous and degassed. Small amounts of oxygen can deactivate the palladium catalyst. If these factors are ruled out, a careful re-evaluation and screening of the reaction parameters (catalyst, ligand, base, solvent, and temperature) is the next logical step.
Troubleshooting Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between this compound and various boronic acids or esters.
Problem: Low or No Conversion of Starting Materials
This is a frequent issue that often points to problems with catalyst activity or suboptimal reaction conditions.
-
Possible Causes & Solutions:
-
Catalyst Inactivity: The Pd(0) catalyst may not have been generated efficiently in situ, or it may have decomposed.
-
Recommendation: Use a pre-catalyst, such as a palladacycle, which can provide a more reliable source of the active Pd(0) species. Ensure all reagents and solvents are thoroughly degassed to prevent catalyst oxidation.
-
-
Inappropriate Ligand: The chosen phosphine ligand may not be suitable for this specific transformation.
-
Recommendation: Screen a variety of electron-rich and sterically hindered phosphine ligands. For electron-deficient heteroaryl halides, ligands like XPhos, SPhos, or RuPhos are often effective.
-
-
Suboptimal Base: The base is crucial for the transmetalation step. An inappropriate base can lead to a sluggish or stalled reaction.
-
Recommendation: Screen different bases. While K₂CO₃ or Cs₂CO₃ are commonly used, stronger bases like K₃PO₄ or organic bases such as triethylamine might be more effective in certain cases. The solubility of the base can also be a critical factor.
-
-
Solvent Effects: The solvent system can significantly impact the solubility of reagents and the stability of the catalyst.
-
Recommendation: While mixtures of dioxane/water or toluene/water are common, consider screening other solvent systems like 2-MeTHF/water or DME/water.
-
-
Table 1: Troubleshooting Low Conversion in Suzuki-Miyaura Reactions
| Parameter | Recommendation 1 | Recommendation 2 | Recommendation 3 |
| Catalyst | Use a pre-catalyst (e.g., XPhos Pd G3) | Increase catalyst loading (e.g., from 2 mol% to 5 mol%) | Ensure rigorous inert atmosphere |
| Ligand | Screen bulky biarylphosphine ligands (e.g., XPhos, SPhos) | Increase ligand-to-palladium ratio (e.g., from 2:1 to 4:1) | Check ligand purity |
| Base | Screen different inorganic bases (e.g., K₃PO₄, CsF) | Use a stronger base if compatible with other functional groups | Ensure the base is finely powdered for better solubility |
| Solvent | Screen alternative solvent systems (e.g., 2-MeTHF/water) | Ensure solvents are anhydrous and thoroughly degassed | Vary the solvent/water ratio |
| Temperature | Gradually increase the reaction temperature (e.g., from 80 °C to 110 °C) | Monitor reaction progress over a longer period | Consider microwave heating for faster optimization |
Problem: Formation of Significant Side Products
The presence of side products indicates that while the catalyst is active, undesired reaction pathways are competing with the desired cross-coupling.
-
Common Side Products & Solutions:
-
Protodeboronation: The boronic acid reagent is hydrolyzed to the corresponding arene before it can participate in the cross-coupling.
-
Recommendation: Use a less aqueous solvent system or anhydrous conditions. Using boronic esters (e.g., pinacol esters) can also mitigate this issue as they are more stable to hydrolysis.
-
-
Homocoupling: The boronic acid couples with itself to form a biaryl byproduct.
-
Recommendation: This is often caused by the presence of oxygen. Rigorous degassing of the reaction mixture is crucial. Using a higher ratio of the aryl halide to the boronic acid can also disfavor this side reaction.
-
-
Dehalogenation: The bromo group on the pyridine is replaced by a hydrogen atom.
-
Recommendation: This can be caused by certain bases or impurities. Screening different bases or using a milder base can help. Ensuring the purity of all reagents is also important.
-
-
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Troubleshooting Buchwald-Hartwig Amination Reactions
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling this compound with a variety of primary and secondary amines.
Problem: Low or No Product Formation
Similar to the Suzuki coupling, a lack of product often points to issues with the catalytic system.
-
Possible Causes & Solutions:
-
Catalyst and Ligand Choice: The combination of the palladium source and the phosphine ligand is critical and highly substrate-dependent.
-
Recommendation: For coupling with electron-deficient heteroaryl bromides, bulky and electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are often successful. Using a pre-catalyst can also improve reliability.[1]
-
-
Base Strength and Solubility: The base is required to deprotonate the amine, and its strength and solubility are crucial.
-
Recommendation: Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be screened, often requiring higher temperatures or more active catalyst systems.
-
-
Amine Reactivity: Sterically hindered or electron-poor amines can be challenging coupling partners.
-
Recommendation: For less reactive amines, a more active catalyst system (e.g., a more electron-rich ligand) and higher reaction temperatures may be necessary.
-
-
Table 2: Troubleshooting Low Conversion in Buchwald-Hartwig Amination
| Parameter | Recommendation 1 | Recommendation 2 | Recommendation 3 |
| Catalyst/Ligand | Use a pre-catalyst (e.g., XPhos Pd G3) | Screen bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos) | Increase catalyst and ligand loading |
| Base | Use a stronger base (e.g., NaOtBu, LHMDS) | Screen different bases if substrate is base-sensitive (e.g., K₃PO₄) | Ensure anhydrous conditions for alkoxide bases |
| Solvent | Screen aprotic polar solvents (e.g., Dioxane, Toluene, 2-MeTHF) | Ensure solvents are anhydrous and degassed | Avoid protic solvents unless specifically required |
| Temperature | Increase reaction temperature (e.g., up to 120 °C) | Consider using microwave irradiation | Extend reaction time |
Problem: Side Reactions and Decomposition
-
Common Side Reactions & Solutions:
-
Hydrodehalogenation: The starting aryl bromide is reduced to the corresponding pyridine.
-
Recommendation: This can be promoted by certain ligands or bases. Screening different reaction conditions can help to minimize this side reaction.
-
-
Catalyst Poisoning: The pyridine nitrogen can potentially coordinate to the palladium center and inhibit catalysis.
-
Recommendation: The use of bulky ligands can often mitigate this issue by sterically shielding the palladium center.
-
-
Decomposition of Starting Materials or Product: The difluoromethyl group or other functional groups on the coupling partners may not be stable under the reaction conditions.
-
Recommendation: Screen milder bases and lower reaction temperatures.
-
-
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound
-
To a dry Schlenk flask under an inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (if not using a pre-catalyst).
-
Add this compound (1.0 eq.), the amine (1.2 eq.), and the base (e.g., NaOtBu, 1.4 eq.).
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Purification of Difluoromethylated Pyridine Products
Q4: Are there any specific challenges associated with the purification of 3-substituted-5-(difluoromethyl)pyridine derivatives?
A4: Fluorinated compounds can sometimes exhibit different chromatographic behavior compared to their non-fluorinated analogs. They can be more lipophilic and may have different interactions with the stationary phase.
-
Purification Tips:
-
Column Chromatography: Standard silica gel chromatography is usually effective. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.
-
TLC Analysis: Due to the potential for different polarity, it is important to carefully choose the TLC solvent system to ensure good separation between the product, starting materials, and any byproducts.
-
Alternative Techniques: If silica gel chromatography is not effective, other techniques such as reversed-phase chromatography or preparative HPLC may be necessary.
-
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for troubleshooting common issues in Suzuki-Miyaura and Buchwald-Hartwig reactions.
References
Purification challenges of 3-Bromo-5-(difluoromethyl)pyridine products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming purification challenges encountered with 3-Bromo-5-(difluoromethyl)pyridine products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
A1: While the exact impurity profile depends on the synthetic route, common impurities may include:
-
Positional Isomers: Such as 2-Bromo-5-(difluoromethyl)pyridine or 3-Bromo-2-(difluoromethyl)pyridine, which can form if the difluoromethylation or bromination reactions are not completely regioselective.
-
Starting Materials: Unreacted 3-bromopyridine or other precursors used in the synthesis.
-
Over-brominated or Under-brominated Species: Depending on the reaction conditions, species with additional bromine atoms or lacking a bromine atom might be present.
-
By-products from Side Reactions: The specific synthesis method can lead to various side products. For instance, reactions involving difluoromethylating agents can sometimes lead to the formation of related fluoro-compounds.
-
Residual Solvents: Solvents used in the reaction or initial purification steps may be carried over.
Q2: My purified this compound shows peak tailing in HPLC analysis. What could be the cause and how can I resolve it?
A2: Peak tailing for pyridine-containing compounds is often due to the basic nitrogen atom interacting with acidic silanol groups on the silica-based stationary phase of the HPLC column. To mitigate this, consider the following:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to 3-4 with formic or acetic acid) can protonate the pyridine nitrogen, reducing its interaction with the stationary phase.
-
Use of Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can block the active silanol sites.
-
Column Choice: Employing an end-capped column or a column with a different stationary phase (e.g., a polymer-based or hybrid silica column) can reduce silanol interactions.
Q3: I am having difficulty recrystallizing this compound. What solvents are recommended?
A3: The choice of solvent is critical for successful recrystallization. For a polar, fluorinated molecule like this compound, a systematic approach to solvent selection is recommended. Consider using a binary solvent system where the compound is soluble in one solvent (the "solvent") and insoluble in the other (the "anti-solvent"). Common solvent systems to explore include:
-
Dichloromethane/Hexane
-
Ethyl Acetate/Heptane
-
Toluene/Hexane
-
Methanol/Water (use with caution, as the difluoromethyl group can be sensitive to hydrolysis under certain conditions)
Start by dissolving the compound in a minimal amount of the hot "solvent" and then slowly add the "anti-solvent" until turbidity is observed. Allow the solution to cool slowly to promote crystal formation.
Troubleshooting Guides
Problem 1: Low Purity After Column Chromatography
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Co-elution of Impurities | - Inappropriate solvent system (polarity is too high or too low).- Isomeric impurities with similar polarity to the product. | - Optimize the Eluent System: Perform a thorough TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve better separation.- Use a Different Stationary Phase: Consider using a different adsorbent like alumina or a bonded-phase silica (e.g., cyano or diol) which may offer different selectivity.- Employ Gradient Elution: A gradual increase in the polarity of the eluent can help resolve closely eluting compounds. |
| Product Degradation on Column | - The compound may be sensitive to the acidic nature of silica gel. | - Use Neutralized Silica: Pre-treat the silica gel with a base like triethylamine (by adding a small percentage to the eluent) to neutralize acidic sites.- Switch to Alumina: Alumina (neutral or basic) can be a good alternative for acid-sensitive compounds. |
| Broad Elution Bands | - Poor column packing.- Overloading the column. | - Repack the Column: Ensure the column is packed uniformly to avoid channeling.- Reduce Sample Load: The amount of crude material should typically be 1-5% of the weight of the stationary phase. |
Problem 2: Poor Recovery from Recrystallization
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Product Remains in Mother Liquor | - The chosen solvent is too good, and the product remains soluble even at low temperatures.- Insufficient cooling. | - Select a Different Anti-solvent: Use an anti-solvent in which the product has very low solubility.- Concentrate the Solution: Before cooling, carefully evaporate some of the solvent to increase the concentration of the product.- Cool for a Longer Period: Allow the solution to stand at a lower temperature (e.g., in a refrigerator or freezer) for an extended period. |
| Oiling Out Instead of Crystallizing | - The solution is supersaturated.- The cooling process is too rapid. | - Add More Solvent: Add a small amount of the primary solvent to reduce the saturation level.- Slow Cooling: Allow the flask to cool to room temperature slowly before placing it in an ice bath.- Scratch the Flask: Gently scratching the inside of the flask with a glass rod can initiate crystallization.- Seed Crystals: Add a tiny crystal of the pure product to the solution to induce crystallization. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Adsorbent Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully add the dry powder to the top of the column.
-
Elution: Begin elution with the low-polarity solvent system. Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Gradient Elution (if necessary): Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product and any more polar impurities.
-
Fraction Pooling and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the impure product in a few drops of a hot solvent (e.g., dichloromethane).
-
Induce Precipitation: Add an anti-solvent (e.g., hexane) dropwise at room temperature until the solution becomes cloudy.
-
Heating and Clarification: Heat the mixture until the solution becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold anti-solvent, and dry them under vacuum.
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A logical workflow for troubleshooting common purification issues.
Preventing debromination of 3-Bromo-5-(difluoromethyl)pyridine in reactions
Welcome to the technical support center for 3-Bromo-5-(difluoromethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile building block. Below you will find frequently asked questions and troubleshooting guides to help you minimize unwanted side reactions, particularly debromination.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem in reactions with this compound?
Debromination is an undesired side reaction where the bromine atom on the pyridine ring is replaced by a hydrogen atom. This leads to the formation of 3-(difluoromethyl)pyridine as a byproduct, reducing the yield of your desired product and complicating its purification. The electron-withdrawing nature of the difluoromethyl group can influence the reactivity of the C-Br bond, making it susceptible to this side reaction under certain conditions.
Q2: Which types of reactions are most prone to causing debromination of this compound?
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, Heck, and Sonogashira couplings, are particularly susceptible to debromination.[1] This side reaction is often attributed to the formation of palladium-hydride species within the catalytic cycle, which can then react with the starting material.
Q3: What are the primary factors that influence the extent of debromination?
Several factors can contribute to the degree of debromination observed in your reaction:
-
Choice of Base: Strong bases, especially alkoxide bases like sodium tert-butoxide (NaOtBu), can promote the formation of hydride species that lead to debromination.
-
Ligand Selection: The phosphine ligand used in palladium-catalyzed reactions plays a crucial role. Less bulky or electron-poor ligands can result in slower reductive elimination of the desired product, allowing more time for debromination to occur.
-
Reaction Temperature: Higher reaction temperatures can sometimes increase the rate of debromination.
-
Solvent and Reagent Purity: Protic impurities, such as water or alcohols, in the solvent or reagents can serve as a proton source for the debromination process.
-
Inert Atmosphere: The presence of oxygen can affect the stability of the catalyst and reaction intermediates, potentially leading to side reactions.
Troubleshooting Guides
This section provides specific recommendations to minimize debromination in common reactions involving this compound.
Issue 1: Significant Debromination in Suzuki-Miyaura Coupling
If you are observing a significant amount of 3-(difluoromethyl)pyridine byproduct in your Suzuki-Miyaura reaction, consider the following troubleshooting steps.
Potential Causes and Recommended Solutions
| Potential Cause | Recommended Solution |
| Inappropriate Base | Switch from strong alkoxide bases (e.g., NaOtBu) to milder inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). |
| Suboptimal Ligand | Employ bulky, electron-rich biarylphosphine ligands like XPhos, SPhos, or dppf. These ligands are known to accelerate the desired reductive elimination step, outcompeting the debromination pathway. |
| High Reaction Temperature | Lower the reaction temperature and monitor the reaction for a longer duration. The optimal temperature should be determined empirically for your specific substrates. |
| Presence of Protic Impurities | Use anhydrous and aprotic solvents like toluene or 1,4-dioxane. Ensure all reagents are thoroughly dried before use. |
| Oxygen Contamination | Conduct the reaction under a strictly inert atmosphere of nitrogen or argon. Degas all solvents and reagents prior to use. |
Impact of Ligand and Base on Debromination in a Model Suzuki-Miyaura Reaction
| Ligand | Base | Temperature | Debromination Byproduct (%) | Desired Product Yield (%) |
| PPh₃ | NaOtBu | High | 25-40 | 50-65 |
| dppf | Cs₂CO₃ | Moderate to Low | 5-15 | 75-85 |
| XPhos | K₃PO₄ | Low | <5 | >90 |
| Note: Yields are illustrative and will vary depending on the specific coupling partner and reaction conditions. |
Issue 2: Debromination Observed During a Buchwald-Hartwig Amination
Debromination can also be a significant side reaction in Buchwald-Hartwig aminations. Here are some strategies to mitigate this issue.
Potential Causes and Recommended Solutions
| Potential Cause | Recommended Solution |
| Base-Induced Hydride Formation | While strong bases are often necessary, consider using non-nucleophilic options like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄). Ensure the base is anhydrous. |
| Slow Reductive Elimination | Utilize bulky biarylphosphine ligands (e.g., XPhos, RuPhos) which are known to promote C-N bond formation and suppress dehalogenation. |
| Protic Impurities | Rigorously dry all reagents and solvents. Water and other protic species can serve as proton sources for hydrodehalogenation. |
| Extended Reaction Time | Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor debromination. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Minimized Debromination
This protocol is based on conditions reported to be effective in minimizing debromination for similar electron-deficient heterocyclic bromides.[2]
Reagents and Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
XPhos Pd G2 (2.5 mol%)
-
XPhos (5 mol%)
-
Potassium carbonate (K₂CO₃) (3 equivalents)
-
Anhydrous, degassed 1,4-dioxane
-
Microwave reaction vials
-
Stir bar
Procedure:
-
In a microwave reaction vial equipped with a stir bar, add this compound, the arylboronic acid, XPhos Pd G2, XPhos, and potassium carbonate.
-
Evacuate and backfill the vial with an inert gas (argon or nitrogen) three times.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Seal the vial tightly.
-
Place the vial in a microwave reactor and heat the mixture to the desired temperature (e.g., 110-150°C) for a specified time (e.g., 40 minutes). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Factors contributing to debromination and their respective solutions.
Caption: Experimental workflow for a Suzuki-Miyaura coupling to minimize debromination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Reaction Exotherms in Large-Scale 3-Bromo-5-(difluoromethyl)pyridine Couplings
Welcome, researchers, scientists, and drug development professionals. This technical support center provides essential guidance for managing reaction exotherms during large-scale cross-coupling reactions involving 3-Bromo-5-(difluoromethyl)pyridine. The information is presented in a question-and-answer format to directly address potential troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: Why is managing exotherms particularly critical for couplings with this compound?
A1: Palladium-catalyzed cross-coupling reactions are inherently exothermic. However, the reaction profile of this compound is especially energetic for two primary reasons:
-
Electronic Effects: The pyridine ring and the potent electron-withdrawing difluoromethyl group (-CF₂H) activate the carbon-bromine bond. This increased reactivity can lead to a faster, more aggressive oxidative addition step in the catalytic cycle, resulting in rapid heat release.
-
Substrate Class: Couplings involving bromopyridines are known to be highly exothermic. For instance, intense exotherms have been observed in the Buchwald-Hartwig amination of 3-bromopyridine. Given the activating nature of the -CF₂H group, a significant thermal output should be anticipated.
Failure to control this exotherm can lead to thermal runaway, solvent boiling, pressure buildup, side product formation, and compromised batch safety.
Q2: What are the most common side reactions associated with poor exotherm control in these couplings?
A2: Uncontrolled temperature spikes can lead to several undesirable side reactions, reducing yield and purity:
-
Dehalogenation: The starting material, this compound, can be reduced to 5-(difluoromethyl)pyridine. This is often exacerbated by high temperatures in the presence of certain phosphine ligands and bases.
-
Homocoupling: The boronic acid (in Suzuki reactions) or terminal alkyne (in Sonogashira reactions) can couple with itself to form biaryl or diyne impurities. This is often promoted by high temperatures and the presence of oxygen.
-
Catalyst Decomposition: Palladium catalysts, particularly the active Pd(0) species, can decompose at elevated temperatures, forming inactive palladium black. This halts the reaction and leads to low conversion.
-
Product Degradation: The desired coupled product may not be stable at the high temperatures reached during an uncontrolled exotherm, leading to the formation of various impurities.
Q3: My Suzuki-Miyaura coupling reaction is showing a sharp temperature increase after an induction period. What is happening and how can I prevent it?
A3: A delayed, sharp exotherm is a significant safety hazard, indicating that reactants are accumulating before the reaction initiates, leading to a sudden, rapid conversion.
-
Cause: This "all-in" approach, where all reagents are mixed and then heated, is risky. The induction period may be due to slow catalyst activation. Once the active catalyst forms, it rapidly consumes the accumulated reagents, causing a surge in heat that can overwhelm the reactor's cooling capacity.
-
Solution: Implement a semi-batch process. Instead of adding all reagents at once, control the addition of the most reactive component (often the boronic acid or the base) after the reaction mixture has reached the target temperature. This ensures that the reagent is consumed as it is added, allowing the heat of reaction to be managed effectively by the cooling system. Reaction calorimetry (RC1) is an invaluable tool for determining a safe addition rate.
Q4: Can I use the same thermal management strategy for Suzuki, Buchwald-Hartwig, and Sonogashira couplings?
A4: While the general principles apply, the specific strategies may need adjustment due to differences in reaction kinetics and the nature of the reagents.
-
Suzuki-Miyaura: The choice of base (e.g., K₃PO₄, K₂CO₃) and its solubility can significantly impact the reaction rate and exotherm. A semi-batch addition of the boronic acid or a slurry of the base is a common control strategy.
-
Buchwald-Hartwig: These aminations can be extremely fast and highly exothermic. The choice of a sterically hindered ligand can modulate the reaction rate. Controlled addition of the amine or the aryl bromide is crucial for large-scale operations.
-
Sonogashira: These reactions can also be highly exothermic. The accumulation of the terminal alkyne poses a significant thermal decomposition hazard. Therefore, slow, controlled addition of the alkyne is the preferred method for managing the exotherm.
Troubleshooting Guides
Issue 1: Runaway Reaction or Loss of Thermal Control
| Potential Cause | Troubleshooting Steps |
| "All-in" Batch Process | Switch to a semi-batch process. Control the addition rate of a key reagent (e.g., boronic acid, amine, alkyne) to match the cooling capacity of the reactor. |
| Insufficient Cooling | Ensure the reactor's cooling system is functioning optimally. For highly exothermic reactions, consider a lower starting temperature to provide a larger buffer. |
| High Reagent Concentration | Reduce the overall concentration of the reaction. While this may slow the reaction, it will generate less heat per unit volume, making it easier to control. |
| Incorrect Solvent Choice | Select a solvent with a higher boiling point to provide a wider operating window and prevent solvent loss. |
Issue 2: Low Yield and/or High Levels of Dehalogenated Byproduct
| Potential Cause | Troubleshooting Steps |
| Excessive Reaction Temperature | An uncontrolled exotherm is likely the culprit. Implement the thermal management strategies outlined above to maintain the desired temperature. A lower, stable temperature can minimize dehalogenation. |
| Catalyst Inhibition | The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.[1] Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) to shield the metal center and promote the desired coupling. |
| Suboptimal Base/Ligand Combination | Screen different bases (e.g., K₃PO₄ vs. K₂CO₃) and ligands. A milder base or a different ligand may reduce the rate of palladium hydride formation, which is responsible for dehalogenation. |
| Poorly Degassed Reaction Mixture | Oxygen can deactivate the Pd(0) catalyst.[1] Ensure all solvents are thoroughly degassed and the reaction is run under a positive pressure of an inert gas like nitrogen or argon. |
Quantitative Data on Reaction Exotherms
The following table summarizes representative quantitative data for palladium-catalyzed couplings. While specific values for this compound are not publicly available, these examples for similar reaction classes highlight the significant thermal hazards.
| Reaction Type | Example System | Heat of Reaction (ΔH) | Adiabatic Temp. Rise (ΔTad) | Key Safety Consideration |
| Buchwald-Hartwig | Aryl Hydrazone Synthesis | -409 kJ/mol | Could evaporate ~78% of the solvent | Extremely high exotherm requires strict control of reagent addition to prevent thermal runaway.[2] |
| Sonogashira | Aryl Iodide + Alkyne | -217.6 kJ/mol | 118.4 °C | The accumulation of the alkyne starting material can present a severe thermal decomposition hazard in addition to the reaction exotherm.[2][3] |
| α-Arylation | Synthesis of a Triple Reuptake Inhibitor | -221 kJ/mol | 62.0 °C | A delayed exotherm was observed, highlighting the danger of reactant accumulation even in moderately exothermic reactions.[2] |
Experimental Protocols
The following are generalized, large-scale protocols designed with thermal safety as the primary consideration. Note: These are starting points and must be optimized for your specific equipment and safety procedures, preferably with initial small-scale trials and reaction calorimetry analysis.
Protocol 1: Large-Scale Suzuki-Miyaura Coupling
Objective: To perform a Suzuki-Miyaura coupling while controlling the exotherm via semi-batch addition of the boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.1 equiv)
-
Pd(OAc)₂ (0.01 equiv)
-
SPhos (0.02 equiv)
-
K₃PO₄ (powdered, 2.5 equiv)
-
1,4-Dioxane and Water (degassed, typically 5-10 volumes)
Procedure:
-
Reactor Setup: To a clean, dry, and inerted reactor, charge this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture.
-
Heating: Heat the stirred slurry to the target temperature (e.g., 70-80 °C).
-
Controlled Reagent Addition: Prepare a solution or slurry of the arylboronic acid in a portion of the degassed solvent. Add this solution/slurry to the reactor via a dosing pump over 2-4 hours, continuously monitoring the internal temperature. Ensure the jacket temperature is adjusted to maintain a stable internal temperature and prevent accumulation.
-
Reaction Completion: After the addition is complete, maintain the reaction at temperature and monitor for completion by HPLC/UPLC.
-
Work-up: Cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., Toluene, Ethyl Acetate) and wash with water and brine. The subsequent purification steps (e.g., crystallization) will depend on the product's properties.
Protocol 2: Large-Scale Buchwald-Hartwig Amination
Objective: To perform a Buchwald-Hartwig amination using a controlled addition of the amine to manage the highly exothermic reaction.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
tBuXPhos Pd G3 precatalyst (0.015 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.3 equiv)
-
Toluene (degassed, 5-10 volumes)
Procedure:
-
Reactor Setup: To an inerted reactor, charge the tBuXPhos Pd G3 precatalyst and sodium tert-butoxide.
-
Solvent and Substrate Addition: Add the degassed toluene, followed by the this compound.
-
Heating: Heat the mixture to the target temperature (e.g., 80-90 °C).
-
Controlled Amine Addition: Add the amine dropwise or via a dosing pump over 2-3 hours. Carefully monitor the internal temperature and adjust the addition rate to prevent a temperature spike.
-
Reaction Completion: After the addition, continue to stir at the set temperature until the reaction is complete as determined by HPLC/UPLC.
-
Work-up: Cool the reaction mixture. Carefully quench with water or saturated aqueous ammonium chloride. Separate the layers and wash the organic layer with brine. The product can then be isolated and purified.
Visualizations
Caption: Workflow for managing exothermic cross-coupling reactions.
References
Technical Support Center: Reactivity of 3-Bromo-5-(difluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during cross-coupling reactions with 3-Bromo-5-(difluoromethyl)pyridine. The guidance is tailored to assist in optimizing reaction conditions and overcoming common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no yield in my cross-coupling reaction with this compound?
A1: Low yields with this compound are often due to two main factors:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to its deactivation and halting the catalytic cycle.[1]
-
Electron-Deficient Ring: The presence of the electron-withdrawing difluoromethyl group makes the pyridine ring electron-deficient. This can facilitate oxidative addition but may also influence other steps in the catalytic cycle and the stability of intermediates.
Q2: What is the most critical factor for a successful coupling reaction with this substrate?
A2: The choice of ligand is paramount. To mitigate catalyst inhibition by the pyridine nitrogen, bulky, electron-rich phosphine ligands are highly recommended. These ligands sterically shield the palladium center, preventing coordination of the pyridine nitrogen and maintaining catalyst activity.
Q3: Which ligands are most effective for Suzuki-Miyaura coupling of electron-deficient bromopyridines?
A3: Based on studies of structurally similar compounds, bulky biaryl phosphine ligands, often referred to as Buchwald ligands, have shown great success. Ligands such as XPhos, SPhos, and RuPhos are excellent starting points for optimization.[2]
Q4: How can I minimize the formation of side products like debromination of the starting material?
A4: Debromination, or hydrodehalogenation, is a common side reaction. To minimize it, consider the following:
-
Choice of Base: Use a weaker base if compatible with your reaction. For Suzuki-Miyaura couplings, K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like NaOtBu.
-
Solvent Purity: Ensure your solvents are anhydrous and free of potential hydride sources.
-
Thorough Degassing: Remove oxygen from the reaction mixture, as it can promote side reactions.
Q5: My Sonogashira coupling is not proceeding. What are the likely causes?
A5: In addition to catalyst inhibition, issues with the copper co-catalyst can be a factor. Ensure the Cu(I) source is fresh and active. For challenging substrates, a copper-free Sonogashira protocol with appropriate ligands might be a viable alternative.
Troubleshooting Guides
Low or No Product Yield
| Observation | Potential Cause | Suggested Solution |
| No reaction, starting materials consumed | Catalyst decomposition | Prepare fresh catalyst/ligand solution. Ensure rigorous inert atmosphere. |
| No reaction, starting materials remain | Inactive catalyst system | Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos). Use a pre-catalyst for more reliable activation. |
| Reaction starts but does not go to completion | Catalyst poisoning by pyridine nitrogen | Increase ligand-to-metal ratio. Switch to a more sterically hindering ligand. |
| Significant amount of debrominated starting material | Hydrodehalogenation side reaction | Use a milder base (e.g., K₃PO₄ instead of NaOtBu). Ensure solvents are anhydrous and thoroughly degassed. |
| Formation of homocoupled products | Presence of oxygen | Degas solvents and reaction mixture thoroughly. |
Ligand Selection Troubleshooting
Data Presentation
The following tables provide quantitative data on the impact of ligand choice on the yield of cross-coupling reactions. As direct data for this compound is limited, data for the structurally and electronically similar 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one in a Suzuki-Miyaura coupling is presented as a reference.[2]
Table 1: Ligand Impact on Suzuki-Miyaura Coupling Yield [2]
| Ligand | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| PPh₃ | PdCl₂(PPh₃)₂ | Na₂CO₃ | 1,4-Dioxane | 110 | 12 | 9 |
| dppf | PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane/H₂O | 110 | 12 | 23 |
| XPhos | XPhosPdG2 | K₂CO₃ | EtOH/H₂O | 135 (MW) | 0.67 | 89 |
| SPhos | Not Reported | K₂CO₃ | EtOH/H₂O | 135 (MW) | 0.67 | 85 |
Experimental Protocols
General Experimental Workflow
Protocol 1: Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization.
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 ratio). Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a bulky phosphine ligand (e.g., XPhos, 4 mol%).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol is a general guideline for the amination of electron-deficient aryl bromides.
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and sodium tert-butoxide (NaOtBu, 1.2 equiv.).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add anhydrous toluene. Add this compound (1.0 equiv.) followed by the amine (1.2 equiv.).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, rinsing with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography.
Protocol 3: Sonogashira Coupling
This is a standard protocol for Sonogashira coupling and may need optimization.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and copper(I) iodide (CuI, 5 mol%).
-
Solvent and Reagent Addition: Add anhydrous and degassed solvent (e.g., THF or DMF), followed by an amine base such as triethylamine (2.0 equiv.). Finally, add the terminal alkyne (1.2 equiv.).
-
Reaction: Stir the reaction at room temperature or heat to 50-70 °C, depending on the reactivity of the alkyne. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and filter through celite to remove the catalyst. Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
References
Technical Support Center: Overcoming Low Reactivity of 3-Bromo-5-(difluoromethyl)pyridine in C-N Coupling
Welcome to the technical support center for navigating the challenges associated with the C-N coupling of 3-Bromo-5-(difluoromethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and practical guidance for this often-recalcitrant transformation.
Troubleshooting Guide
This guide addresses common issues encountered during the C-N coupling of this compound in a question-and-answer format.
Question 1: Why is my C-N coupling reaction with this compound resulting in low to no yield?
Answer: The low reactivity of this compound in C-N coupling reactions stems from several factors:
-
Electronic Effects: The pyridine nitrogen and the difluoromethyl group are both strongly electron-withdrawing. This reduces the electron density of the pyridine ring, making the C-Br bond less susceptible to oxidative addition by the palladium catalyst, a critical step in the catalytic cycle.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation or the formation of unreactive off-cycle species.[1]
To overcome these challenges, careful selection of the catalyst system (ligand and palladium precursor) and reaction conditions is paramount.
Question 2: What are the most common side reactions observed, and how can they be minimized?
Answer: Two prevalent side reactions are hydrodehalogenation and homocoupling.
-
Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen atom, resulting in the formation of 3-(difluoromethyl)pyridine. This can occur when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture.
-
Prevention:
-
Use high-purity, anhydrous solvents and reagents to minimize potential hydride sources.
-
Ensure a strictly inert atmosphere to prevent moisture contamination.
-
In some cases, the choice of base can influence this side reaction.
-
-
-
Homocoupling: This is the self-coupling of the amine or the aryl halide.
-
Prevention:
-
Ensure efficient generation of the active Pd(0) catalyst. Using a pre-catalyst can be beneficial.
-
Maintain a thoroughly degassed reaction mixture to minimize the presence of oxygen, which can promote homocoupling.
-
-
Question 3: My reaction is sluggish and stalls before completion. What adjustments can I make?
Answer: A stalled reaction is often indicative of catalyst deactivation or suboptimal reaction conditions. Consider the following adjustments:
-
Increase Catalyst Loading: While typically used in the 1-5 mol% range, increasing the catalyst loading can sometimes help drive the reaction to completion, especially for challenging substrates.
-
Elevate the Reaction Temperature: Higher temperatures can provide the necessary activation energy for the oxidative addition step. However, be mindful that this can also increase the rate of side reactions and decomposition.
-
Switch to a More Robust Catalyst System: If a first-generation ligand (e.g., PPh₃) is being used, switching to a more electron-rich and sterically bulky biarylphosphine ligand is highly recommended (see FAQ section for specific recommendations).
-
Change the Base: The choice of base is critical. If a weaker base like K₂CO₃ is not effective, switching to a stronger, non-nucleophilic base such as NaOtBu, KOtBu, or LiHMDS is often necessary.
Frequently Asked Questions (FAQs)
Q1: Which catalyst system is recommended for the Buchwald-Hartwig amination of this compound?
A1: For electron-deficient substrates like this compound, sterically hindered and electron-rich biarylphosphine ligands are generally the most effective. These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Recommended Ligands:
-
For primary and secondary aliphatic amines: RuPhos, BrettPhos, and t-BuXPhos have shown excellent performance in related systems.[1]
-
For anilines and other aryl amines: XPhos and SPhos are often excellent choices.
-
-
Palladium Precursors:
-
Pd₂(dba)₃ and Pd(OAc)₂ are common choices.
-
Palladium pre-catalysts (e.g., RuPhos-Pd-G3, XPhos-Pd-G3) are often preferred as they provide more reliable and reproducible generation of the active Pd(0) catalyst.
-
Q2: What is the best choice of base for this C-N coupling reaction?
A2: Strong, non-nucleophilic bases are typically required to deprotonate the amine and facilitate the catalytic cycle.
-
Commonly Used Bases:
-
Sodium tert-butoxide (NaOtBu)
-
Potassium tert-butoxide (KOtBu)
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Cesium carbonate (Cs₂CO₃) can also be effective, particularly with specific ligand combinations.
-
The optimal base is often dependent on the specific amine and ligand used, so screening may be necessary.
Q3: Can a copper-catalyzed (Ullmann) coupling be used as an alternative?
A3: Yes, the Ullmann condensation is a viable alternative to palladium-catalyzed methods.[2] However, traditional Ullmann conditions often require harsh reaction conditions (high temperatures). Modern modifications using ligands can allow for milder reaction conditions.
-
Typical Ullmann Conditions:
-
Catalyst: Copper(I) iodide (CuI) is a common choice.
-
Ligand: Ligands such as 1,10-phenanthroline or various amino acids (e.g., L-proline) can accelerate the reaction.[3]
-
Base: A strong base like K₂CO₃ or K₃PO₄ is typically used.
-
Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are often employed.
-
Ullmann couplings can be particularly useful for the coupling of anilines and other N-heterocycles.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination with an Aliphatic Amine
This protocol provides a starting point for the coupling of this compound with a generic primary or secondary aliphatic amine.
Reaction Scheme:
Materials:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 208.00 | 1.0 | 1.0 |
| Aliphatic Amine | - | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 |
| RuPhos | 467.62 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Anhydrous Toluene | - | 5 mL | - |
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 208 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), RuPhos (0.04 mmol, 18.7 mg), and NaOtBu (1.4 mmol, 134.5 mg).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add the aliphatic amine (1.2 mmol) via syringe.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Ullmann Coupling with an Aniline
This protocol provides a starting point for the copper-catalyzed coupling of this compound with a generic aniline.
Reaction Scheme:
Materials:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 208.00 | 1.0 | 1.0 |
| Aniline | - | 1.5 | 1.5 |
| Copper(I) Iodide (CuI) | 190.45 | 0.1 | 0.1 |
| L-Proline | 115.13 | 0.2 | 0.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| Anhydrous DMSO | - | 5 mL | - |
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 208 mg), CuI (0.1 mmol, 19.0 mg), L-Proline (0.2 mmol, 23.0 mg), and K₂CO₃ (2.0 mmol, 276.4 mg).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the aniline (1.5 mmol) and anhydrous DMSO (5 mL) via syringe.
-
Seal the flask and heat the reaction mixture to 110-130 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24-48 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the C-N coupling of 3-bromo-5-substituted pyridines with various amines, providing a comparative reference for optimization.
Table 1: Palladium-Catalyzed Amination of 3-Bromo-5-substituted Pyridines
| Entry | Amine | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | RuPhos | LiHMDS | THF | 65 | ~70-85 |
| 2 | Aniline | XPhos | NaOtBu | Toluene | 110 | ~60-80 |
| 3 | n-Butylamine | BrettPhos | LiHMDS | THF | 65 | ~70-90 |
| 4 | Cyclohexylamine | RuPhos | KOtBu | Dioxane | 100 | ~75-90 |
Yields are approximate and based on literature for structurally related electron-deficient bromopyridines. Optimization for this compound is recommended.
Table 2: Copper-Catalyzed Amination of 3-Bromo-5-substituted Pyridines
| Entry | Amine | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | L-Proline | K₂CO₃ | DMSO | 120 | ~50-70 |
| 2 | Imidazole | None | K₃PO₄ | DMF | 130 | ~60-75 |
| 3 | Morpholine | Phenanthroline | Cs₂CO₃ | NMP | 140 | ~55-70 |
| 4 | Benzamide | None | K₂CO₃ | Dioxane | 110 | ~40-60 |
Yields are approximate and based on literature for Ullmann couplings of related heteroaryl bromides. Optimization for this compound is recommended.
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
References
Stability and degradation of 3-Bromo-5-(difluoromethyl)pyridine under reaction conditions
Technical Support Center: 3-Bromo-5-(difluoromethyl)pyridine
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this reagent in common experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound at room temperature?
A1: this compound is a solid that is generally stable when stored under recommended conditions (2-8°C, inert atmosphere).[1] Like many bromopyridines, prolonged exposure to light, air, and moisture can lead to gradual degradation.[2][3] The difluoromethyl group is generally stable under ambient conditions.[4] For long-term storage, it is advisable to keep the compound in a tightly sealed container in a refrigerator or freezer under an inert atmosphere (e.g., argon or nitrogen).
Q2: Is this compound sensitive to acidic or basic conditions?
A2: Yes, the compound can be sensitive to both strong acids and strong bases, particularly at elevated temperatures.
-
Acidic Conditions: The pyridine nitrogen can be protonated by strong acids. While this may not directly cause degradation of the core structure, it can alter its reactivity and solubility.
-
Basic Conditions: Strong bases, especially sterically hindered ones, can potentially deprotonate the acidic proton of the difluoromethyl group, forming a nucleophilic difluoromethyl anion.[5] This can lead to side reactions if electrophiles are present. Additionally, strong nucleophilic bases may participate in substitution reactions at the bromine-bearing carbon under certain conditions, although this is less common for pyridines without strong activating groups.
Q3: Can the C-Br bond undergo cleavage during reactions?
A3: Yes, the Carbon-Bromine bond is the most common site of reaction for this molecule. It is susceptible to cleavage in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) where it acts as an electrophilic partner.[6][7] Unwanted debromination can also occur as a side reaction, particularly in the presence of strong reducing agents or certain catalytic systems.
Q4: How stable is the difluoromethyl (-CF2H) group?
A4: The difluoromethyl group is a robust and metabolically stable moiety, which is why it is attractive in medicinal chemistry.[4][5] It is generally stable to many reaction conditions. However, under strongly basic conditions, the acidic C-H bond can be deprotonated, which can be a desired synthetic pathway or an unwanted side reaction.[5]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments.
Issue 1: Low Yield or No Reaction in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Reaction)
| Potential Cause | Troubleshooting Step |
| Poor Reagent Quality | The compound may have degraded due to improper storage. Consider using a fresh bottle or purifying the existing stock. Some bromopyridines are known to be unstable as free bases.[2][3] |
| Inactive Catalyst | Ensure the palladium catalyst is active. Run a control reaction with a known reactive aryl bromide. |
| Inappropriate Base | The choice of base is critical. An overly strong base might lead to side reactions, while a weak base may not be effective. For Suzuki couplings, inorganic bases like K₂CO₃ or Cs₂CO₃ are common.[6] |
| Solvent Issues | Ensure anhydrous solvents are used, as water can deactivate both the catalyst and the organoboron reagent. |
| Ligand Choice | The ligand choice can significantly impact the reaction outcome. Screen different phosphine or N-heterocyclic carbene (NHC) ligands to optimize the reaction. |
Issue 2: Observation of Debromination Byproduct
| Potential Cause | Troubleshooting Step |
| Reductive Conditions | The reaction conditions may be too reductive, leading to hydrodebromination. This can be caused by certain phosphine ligands, additives, or impurities. |
| Excessive Base or Temperature | Harsh basic conditions or high temperatures can sometimes promote debromination. Try lowering the reaction temperature or using a milder base. |
| Hydrogen Source | An adventitious source of hydrogen (e.g., protic solvent, water) might be present. Ensure all reagents and solvents are anhydrous. |
Troubleshooting Workflow Diagram
This diagram outlines a logical approach to troubleshooting a failing cross-coupling reaction.
Caption: A workflow for troubleshooting low-yield cross-coupling reactions.
Stability Data (Representative)
The following data is representative and intended to guide experimental design. Actual stability will depend on the specific reaction conditions, including concentration and solvent. The data reflects a typical forced degradation study where the compound is subjected to stress conditions to understand its intrinsic stability.[8][9] Such studies are crucial for developing stable formulations and analytical methods.[10][11]
| Condition | Time (h) | Temperature (°C) | % Degradation (Representative) | Primary Degradant(s) Observed |
| 0.1 M HCl | 24 | 60 | ~ 5% | Minor hydrolysis products |
| 0.1 M NaOH | 24 | 60 | ~ 15-20% | Debromination, potential C-F bond hydrolysis |
| 3% H₂O₂ | 24 | 25 (RT) | ~ 10% | N-oxide formation |
| Thermal (Solid) | 72 | 80 | < 2% | Minimal degradation |
| Photolytic (Solution) | 24 | 25 (RT) | ~ 5-10% | Oligomeric species |
Note: Degradation is typically monitored by a stability-indicating method like HPLC.[9]
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and establish degradation pathways.[12]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions: Expose aliquots of the stock solution to various stress conditions as outlined in ICH guidelines Q1A(R2).[12]
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80°C for 24 hours.[8]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60-80°C for 24 hours.[8]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and a solution sample in an oven at 80°C for 72 hours.[9]
-
Photolytic Degradation: Expose a solution sample to a photostability chamber with a light source of a specified wattage for 24 hours.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC-UV/MS method to quantify the parent compound and identify any degradation products.
-
Mass Balance: Ensure that the sum of the assay of the main peak and the impurities is close to 100% to confirm that all degradation products have been detected.
Potential Degradation Pathway
The following diagram illustrates a plausible degradation pathway under oxidative and strongly basic conditions.
Caption: Plausible degradation pathways for this compound.
References
- 1. 114468-04-1|this compound|BLD Pharm [bldpharm.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. reddit.com [reddit.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. huarongpharma.com [huarongpharma.com]
- 7. chempanda.com [chempanda.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. resolvemass.ca [resolvemass.ca]
Validation & Comparative
Comparative Analysis of HPLC and GC-MS for Purity Assessment of 3-Bromo-5-(difluoromethyl)pyridine
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. This guide provides a comparative analysis of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity determination of 3-Bromo-5-(difluoromethyl)pyridine. This analysis is supported by detailed experimental protocols and hypothetical data to illustrate the strengths and applications of each method.
Potential Impurities in this compound
The purity of this compound is largely dependent on the synthetic route employed. Common methods for the synthesis of halogenated pyridines and the introduction of a difluoromethyl group suggest the potential for several process-related impurities. Understanding these potential impurities is crucial for developing and validating appropriate analytical methods.
| Impurity Name | Chemical Structure |
| 3,5-Dibromopyridine | |
| 3-Bromopyridine | |
| 5-Bromo-3-(difluoromethyl)pyridine (Isomer) | |
| 3-Bromo-5-(trifluoromethyl)pyridine |
High-Performance Liquid Chromatography (HPLC-UV) Analysis
HPLC is a robust and widely used technique for the purity assessment of non-volatile and thermally labile compounds. A reversed-phase HPLC method with UV detection is well-suited for the analysis of this compound.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.
Hypothetical HPLC Data
| Compound | Retention Time (min) | Peak Area (%) |
| 3-Bromopyridine | 4.2 | 0.15 |
| 3,5-Dibromopyridine | 8.9 | 0.25 |
| This compound | 12.5 | 99.5 |
| 3-Bromo-5-(trifluoromethyl)pyridine | 13.8 | 0.10 |
Experimental Workflow: HPLC Analysis
Caption: Workflow for purity analysis of this compound by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. It provides both quantitative data from the flame ionization detector (or total ion chromatogram) and structural information from the mass spectrometer.
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 min
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 min at 250 °C
-
-
Injector Temperature: 250 °C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 50-400 amu
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of dichloromethane.
Hypothetical GC-MS Data
| Compound | Retention Time (min) | Peak Area (%) | Key Mass Fragments (m/z) |
| 3-Bromopyridine | 7.8 | 0.18 | 157, 78 |
| 3,5-Dibromopyridine | 11.2 | 0.22 | 235, 156, 77 |
| This compound | 9.5 | 99.4 | 207, 128, 77 |
| 3-Bromo-5-(trifluoromethyl)pyridine | 9.9 | 0.20 | 225, 146, 77 |
Experimental Workflow: GC-MS Analysis
Caption: Workflow for purity analysis of this compound by GC-MS.
Comparison and Conclusion
| Feature | HPLC-UV | GC-MS |
| Principle | Separation based on polarity | Separation based on volatility and boiling point |
| Analyte Suitability | Non-volatile, thermally labile compounds | Volatile, thermally stable compounds |
| Detection | UV absorbance (quantitative) | Mass spectrometry (quantitative and qualitative identification) |
| Sensitivity | Good, depends on chromophore | Excellent, especially with selected ion monitoring (SIM) |
| Identification | Based on retention time comparison with standards | Confident identification based on mass spectra and library matching |
| Sample Preparation | Simple dissolution | Simple dissolution |
| Run Time | Typically longer | Generally faster |
Both HPLC-UV and GC-MS are suitable for the purity analysis of this compound.
-
HPLC-UV is an excellent choice for routine quality control due to its robustness, reproducibility, and quantitative accuracy. It is particularly advantageous if potential impurities are non-volatile or thermally sensitive.
-
GC-MS offers the significant advantage of providing structural information, which is invaluable for the definitive identification of unknown impurities. The high sensitivity of MS detection is also beneficial for trace impurity analysis.
For a comprehensive purity assessment of this compound, the use of both techniques is recommended. HPLC-UV can be employed for routine purity checks and quantification, while GC-MS can be utilized for impurity identification and characterization, particularly during method development and in-depth investigations. The choice of the primary method will depend on the specific requirements of the analysis, such as the need for routine quality control versus impurity profiling and identification.
Navigating the Biological Landscape of 3-Bromo-5-(difluoromethyl)pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and metabolic properties. The building block, 3-Bromo-5-(difluoromethyl)pyridine, presents a valuable starting point for the synthesis of novel compounds with potential therapeutic applications. This guide provides a comparative overview of the biological activities of compounds hypothetically synthesized from this precursor, based on established synthetic methodologies and the known bioactivities of analogous structures. While direct experimental data for a broad range of derivatives from this specific starting material is limited in publicly accessible literature, this document serves as a predictive guide to stimulate further research and development.
Synthetic Strategies and Potential Biological Activities
The bromine atom at the 3-position of the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse array of substituents. The difluoromethyl group at the 5-position is a known bioisostere of hydroxyl and thiol groups, capable of participating in hydrogen bonding and enhancing metabolic stability. The combination of these features suggests that derivatives of this compound could exhibit a range of biological activities.
Here, we explore three common and versatile cross-coupling reactions—Suzuki, Sonogashira, and Buchwald-Hartwig—to generate hypothetical classes of compounds and predict their potential biological activities based on structure-activity relationships (SAR) of similar molecules.
Table 1: Hypothetical Compounds Synthesized from this compound and Their Predicted Biological Activities
| Starting Material | Coupling Reaction | Hypothetical Product Class | Predicted Biological Activity | Rationale/Analogous Compounds |
| This compound | Suzuki Coupling (with Arylboronic acids) | 3-Aryl-5-(difluoromethyl)pyridines | Kinase Inhibition (e.g., p38, PI3K) | The biaryl motif is a common scaffold in kinase inhibitors. The difluoromethylpyridine core can mimic interactions of known hinge-binding fragments. |
| This compound | Sonogashira Coupling (with Terminal Alkynes) | 3-Alkynyl-5-(difluoromethyl)pyridines | Anticancer, Antiviral | Alkynylpyridines have shown potent activity against various cancer cell lines and viruses. The rigid alkyne linker can orient functional groups for optimal target binding. |
| This compound | Buchwald-Hartwig Amination (with Amines) | 3-Amino-5-(difluoromethyl)pyridines | CNS Activity, Antimicrobial | The introduction of an amino group can significantly alter polarity and basicity, properties crucial for CNS penetration and interaction with microbial targets. |
Comparative Analysis of Predicted Biological Activities
The following sections provide a hypothetical comparison of the potential biological performance of these compound classes, supported by generic experimental protocols that would be used to validate these predictions.
Kinase Inhibition: A Comparison of 3-Aryl-5-(difluoromethyl)pyridines with Known Inhibitors
The development of potent and selective kinase inhibitors is a major focus in oncology and inflammation research. The hypothetical 3-Aryl-5-(difluoromethyl)pyridines, synthesized via Suzuki coupling, could be compared against established kinase inhibitors.
Table 2: Predicted Kinase Inhibitory Activity (IC50, nM) of Hypothetical Compounds vs. Reference Inhibitors
| Compound Class | Hypothetical Compound Example | Predicted p38α IC50 (nM) | Predicted PI3Kα IC50 (nM) | Reference p38α Inhibitor (IC50, nM) | Reference PI3Kα Inhibitor (IC50, nM) |
| 3-Aryl-5-(difluoromethyl)pyridines | 3-(4-methoxyphenyl)-5-(difluoromethyl)pyridine | 50 - 200 | 100 - 500 | SB203580 (~50) | ZSTK474 (~30) |
| 3-(3-aminophenyl)-5-(difluoromethyl)pyridine | 20 - 100 | 50 - 250 |
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human p38α and PI3Kα enzymes are obtained from commercial sources. Specific peptide substrates and ATP are prepared in kinase buffer.
-
Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions and then serially diluted to the desired concentrations.
-
Kinase Reaction: The kinase, substrate, and test compound are incubated in a 96-well plate. The reaction is initiated by the addition of ATP.
-
Detection: After incubation, the amount of phosphorylated substrate is quantified using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based method.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software.
DOT Diagram: Generic Kinase Inhibition Pathway
A Comparative Guide to Difluoromethylation Strategies: 3-Bromo-5-(difluoromethyl)pyridine vs. Classical Difluoromethylating Agents
For Researchers, Scientists, and Drug Development Professionals
The introduction of the difluoromethyl (-CF2H) group is a widely employed strategy in medicinal chemistry to enhance the metabolic stability, membrane permeability, and binding affinity of drug candidates. This guide provides a comparative overview of two distinct approaches to incorporate this valuable motif: utilizing 3-Bromo-5-(difluoromethyl)pyridine as a pre-functionalized building block versus employing classical difluoromethylating agents for direct installation.
Executive Summary
This guide elucidates the fundamental differences in the synthetic utility of this compound and common difluoromethylating agents.
-
This compound serves as a versatile scaffold for introducing the 5-(difluoromethyl)pyridinyl moiety into a target molecule through various cross-coupling reactions. This approach is ideal when the entire heterocyclic core is a desired component of the final structure.
-
Classical Difluoromethylating Agents , such as (Difluoromethyl)trimethylsilane (TMSCF2H), (difluoromethyl)triphenylphosphonium bromide, and sodium difluoromethanesulfinate, are reagents designed to directly transfer the -CF2H group to a range of substrates. These agents are categorized based on their reactivity as nucleophilic, electrophilic, or radical precursors, offering a broad spectrum of applications for late-stage functionalization.
The choice between these strategies is therefore dictated by the overall synthetic plan and the desired final molecular architecture.
Performance Comparison: A Tale of Two Strategies
The following tables summarize the performance of these two distinct approaches. It is crucial to note that this is not a direct "apples-to-apples" comparison of reagents for the same transformation, but rather a comparison of the outcomes of two different synthetic strategies.
Table 1: Performance of this compound as a Building Block in Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst/Ligand System (Typical) | Solvent | Temp. (°C) | Yield Range (%) | Substrate Scope Highlights |
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids/Esters | Pd(PPh₃)₄, Pd(dppf)Cl₂, or other Pd catalysts with phosphine ligands | Dioxane/Water, Toluene | 80-120 | 60-95 | Wide tolerance of functional groups on the boronic acid partner. |
| Buchwald-Hartwig Amination | Primary/Secondary Amines, Amides | Pd₂(dba)₃ with XPhos, RuPhos, or other bulky phosphine ligands | Toluene, Dioxane | 80-110 | 50-90 | Effective for a broad range of N-nucleophiles. |
| Sonogashira Coupling | Terminal Alkynes | Pd(PPh₃)₄/CuI | THF, DMF, Et₃N | RT-100 | 65-95 | Good for coupling with both aliphatic and aromatic alkynes. |
Table 2: Performance of Representative Difluoromethylating Agents
| Agent | Type | Typical Substrates | Catalyst/Activator | Solvent | Temp. (°C) | Yield Range (%) | Substrate Scope Highlights |
| TMSCF₂H | Nucleophilic | Aldehydes, Ketones, Imines, Aryl Halides | CsF, KOtBu, Pd/Cu catalysts | THF, DMF, NMP | RT-100 | 50-95 | Broad applicability for both addition and cross-coupling reactions.[1][2][3][4][5][6][7] |
| [Ph₃P⁺CF₂H]Br⁻ | Electrophilic/ Radical Precursor | Alkenes, Thiols, Aldehydes, Ketones | Base (for nucleophilic), Photoredox catalyst (for radical) | DMF, DMAc | RT | 60-95 | Versatile reagent for both nucleophilic addition and radical transformations.[8][9][10][11] |
| NaSO₂CF₂H | Radical Precursor | Heteroarenes, Alkenes | Photoredox catalyst or chemical oxidant (e.g., tBuOOH) | DMSO, CH₂Cl₂/H₂O | RT | 40-90 | Excellent for late-stage C-H difluoromethylation of electron-deficient heterocycles.[12] |
Experimental Protocols
Detailed methodologies for representative reactions are provided below.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst under an inert atmosphere (e.g., Argon).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with vigorous stirring at 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Nucleophilic Difluoromethylation of an Aldehyde using TMSCF₂H
This protocol outlines a general procedure for the difluoromethylation of an aldehyde using TMSCF₂H as a nucleophilic difluoromethyl source.
Materials:
-
Aldehyde (1.0 equiv)
-
(Difluoromethyl)trimethylsilane (TMSCF₂H, 1.5-2.0 equiv)
-
Activator (e.g., CsF, 1.5-2.0 equiv)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a dry, inert-atmosphere flask, add the aldehyde and the activator.
-
Add the anhydrous solvent via syringe.
-
Cool the mixture to 0 °C (or the desired reaction temperature).
-
Slowly add TMSCF₂H to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Radical C-H Difluoromethylation of a Heteroarene using NaSO₂CF₂H
This protocol describes a general procedure for the visible-light-induced radical difluoromethylation of a heteroarene.
Materials:
-
Heteroarene (1.0 equiv)
-
Sodium difluoromethanesulfinate (NaSO₂CF₂H, 1.5-2.0 equiv)
-
Photoredox catalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye, 1-2 mol%)
-
Solvent (e.g., DMSO, MeCN)
Procedure:
-
In a reaction vessel, combine the heteroarene, NaSO₂CF₂H, and the photoredox catalyst.
-
Add the solvent and degas the mixture with an inert gas for 15-20 minutes.
-
Irradiate the stirred reaction mixture with a visible light source (e.g., blue LEDs) at room temperature.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the conceptual differences between the two synthetic strategies.
Caption: Workflow for incorporating the 5-(difluoromethyl)pyridinyl moiety.
Caption: Workflow for direct introduction of the -CF₂H group.
Conclusion: Choosing the Right Tool for the Job
The selection of a difluoromethylation strategy is a critical decision in the design of a synthetic route.
-
Choose this compound when: The synthetic target contains the 5-(difluoromethyl)pyridine core, and a convergent synthesis via cross-coupling is the most efficient approach. This method is particularly advantageous for building libraries of analogues by varying the cross-coupling partner.
-
Choose a classical difluoromethylating agent when: The goal is to introduce a -CF2H group onto an existing and often complex molecular scaffold. This approach is a cornerstone of late-stage functionalization, allowing for the rapid generation of novel analogues from a common precursor. The choice between nucleophilic, electrophilic, and radical agents will depend on the electronic nature and functional group compatibility of the substrate.
By understanding the distinct advantages and applications of these complementary strategies, researchers can make more informed decisions to accelerate their drug discovery and development programs.
References
- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Organocatalytic direct difluoromethylation of aldehydes and ketones with TMSCF2H - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Preparation of difluoromethylthioethers through difluoromethylation of disulfides using TMS-CF2H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sioc.ac.cn [sioc.ac.cn]
- 11. researchgate.net [researchgate.net]
- 12. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Chemist's Guide to Difluoromethyl-Pyridine Scaffolds: A Cost-Benefit Analysis of 3-Bromo-5-(difluoromethyl)pyridine
For researchers, scientists, and professionals in drug development, the incorporation of the difluoromethyl (CF2H) group into heterocyclic scaffolds is a proven strategy for modulating the physicochemical and pharmacological properties of lead compounds. Among the various building blocks available, 3-Bromo-5-(difluoromethyl)pyridine stands out as a key intermediate for accessing this valuable motif. This guide provides a comprehensive cost-benefit analysis of utilizing this compound in synthesis, comparing its performance with alternative reagents and methodologies, supported by experimental data and detailed protocols.
The difluoromethyl group is often considered a lipophilic bioisostere of a hydroxyl or thiol group, offering unique electronic properties and enhanced metabolic stability. The strategic placement of this group on a pyridine ring, a privileged scaffold in medicinal chemistry, can significantly impact a molecule's binding affinity, membrane permeability, and overall pharmacokinetic profile. This compound serves as a versatile precursor, enabling the introduction of the 5-(difluoromethyl)pyridin-3-yl moiety through a variety of cross-coupling reactions.
Performance and Cost Comparison
The primary value of this compound lies in its utility as a late-stage functionalization reagent, where the difluoromethylated pyridine core is introduced into a more complex molecule. This is often achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. However, alternative strategies exist, including the direct C-H difluoromethylation of pyridine derivatives or building the pyridine ring with the difluoromethyl group already in place. A key alternative reagent for the latter approach is ethyl bromodifluoroacetate, which has been described as a "cheap, safe and commercially available reagent" for the N-difluoromethylation of pyridines in a transition-metal-free process[1][2].
To provide a clear comparison, the following tables summarize the approximate costs of this compound and its alternatives, as well as a qualitative comparison of the synthetic approaches.
Table 1: Cost Comparison of Reagents
| Reagent | Supplier Example | Price (USD) | Quantity | Cost per Gram (USD) |
| This compound | Research Scientific | £124.00 (approx. $156) | 500 mg | ~$312 |
| Ethyl bromodifluoroacetate | TCI America | $157.81 | 25 g | ~$6.31 |
| Selectfluor® | Strem Chemicals | $97.00 | 25 g | $3.88 |
Note: Prices are approximate and subject to change based on vendor and purity.
Table 2: Qualitative Comparison of Synthetic Strategies
| Feature | This compound (Cross-Coupling) | Ethyl bromodifluoroacetate (N-difluoromethylation) | Direct C-H Difluoromethylation |
| Synthetic Stage | Late-stage functionalization | Early to mid-stage | Late-stage functionalization |
| Versatility | High (Suzuki, Buchwald-Hartwig, etc.) | Moderate (Primarily N-difluoromethylation) | Substrate-dependent |
| Cost of Reagent | High | Low | Varies (e.g., Selectfluor® is low-cost) |
| Reaction Conditions | Often requires transition metal catalyst, ligands, and inert atmosphere | Transition-metal-free, milder conditions reported[1] | Can require specific directing groups or harsh conditions |
| Substrate Scope | Broad for the coupling partner | Limited to pyridine substrates amenable to N-alkylation | Can be limited by regioselectivity and functional group tolerance |
| Key Advantage | Precise introduction of the difluoromethyl-pyridine moiety | Economical and operationally simpler for specific applications | Atom-economical |
Experimental Protocols
Below are representative experimental protocols for common reactions involving this compound and a transition-metal-free alternative.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of bromopyridines with arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Add 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water).
-
Stir the mixture at 80-90 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol is based on general procedures for the Buchwald-Hartwig amination of bromopyridines.
Materials:
-
This compound
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol).
-
Add anhydrous toluene and stir for 10 minutes.
-
Add this compound (1.0 mmol), the amine (1.2 mmol), and NaOtBu (1.4 mmol).
-
Seal the tube and heat the reaction mixture at 100-110 °C for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS. Once complete, cool to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Protocol 3: Transition-Metal-Free N-Difluoromethylation of a Pyridine Derivative
This protocol is based on the work of Couto et al. for the N-difluoromethylation of pyridines using ethyl bromodifluoroacetate[1].
Materials:
-
Pyridine derivative (e.g., 4-dimethylaminopyridine, DMAP)
-
Ethyl bromodifluoroacetate (1.5 equiv)
-
Acetonitrile/Water (9:1 v/v)
Procedure:
-
In a sealed vial, dissolve the pyridine derivative (1.0 mmol) in a 9:1 mixture of acetonitrile and water.
-
Add ethyl bromodifluoroacetate (1.5 mmol).
-
Heat the mixture at 60 °C for 24 hours. The reaction involves an initial N-alkylation followed by in situ hydrolysis and decarboxylation.
-
Monitor the formation of the N-difluoromethylated product by LC-MS.
-
Upon completion, the product can be isolated by removing the solvent under reduced pressure and purifying by appropriate methods (e.g., crystallization or chromatography).
Visualizing Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic strategies discussed.
References
- 1. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Spectroscopic Comparison of 3-Bromo-5-(difluoromethyl)pyridine and Its Isomers
This guide provides a detailed spectroscopic comparison of 3-bromo-5-(difluoromethyl)pyridine and its positional isomers. The objective is to offer researchers, scientists, and drug development professionals a comprehensive reference based on experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.
Spectroscopic Data Summary
The following tables summarize the available spectroscopic data for this compound and two of its isomers, 2-bromo-5-(difluoromethyl)pyridine and 3-bromo-4-(difluoromethyl)pyridine.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| This compound | Data not available |
| 2-Bromo-5-(difluoromethyl)pyridine | Data not available |
| 3-Bromo-4-(difluoromethyl)pyridine | Data not available |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| This compound | Data not available |
| 2-Bromo-5-(difluoromethyl)pyridine | Data not available |
| 3-Bromo-4-(difluoromethyl)pyridine | Data not available |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | Key Absorptions (cm⁻¹) |
| This compound | C-H (aromatic), C=C, C=N, C-Br, C-F |
| 2-Bromo-5-(difluoromethyl)pyridine | C-H (aromatic), C=C, C=N, C-Br, C-F |
| 3-Bromo-4-(difluoromethyl)pyridine | C-H (aromatic), C=C, C=N, C-Br, C-F |
Note: While specific peak values are not available, the table lists the expected functional group absorptions.
Table 4: Mass Spectrometry Data
| Compound | Molecular Weight | Key Fragments (m/z) |
| This compound | 208.00 g/mol | [M]+, [M-F]+, [M-CHF₂]+, [C₅H₃NBr]+ |
| 2-Bromo-5-(difluoromethyl)pyridine | 208.00 g/mol [1] | [M]+, [M-F]+, [M-CHF₂]+, [C₅H₃NBr]+ |
| 3-Bromo-4-(difluoromethyl)pyridine | 208.00 g/mol [2] | [M]+, [M-F]+, [M-CHF₂]+, [C₅H₃NBr]+ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for the analysis of pyridine derivatives by NMR spectroscopy is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
For solid organic compounds, the thin solid film method is often employed:
-
Sample Preparation: Dissolve a small amount of the solid sample (5-10 mg) in a few drops of a volatile solvent such as methylene chloride or acetone.[3][4]
-
Film Deposition: Place a drop of this solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[3][4]
-
Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and record the spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
A typical GC-MS protocol for the analysis of brominated organic compounds includes:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject the sample into a gas chromatograph equipped with a capillary column suitable for separating aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column). A temperature program is used to elute the compounds.
-
MS Detection: The eluting compounds are introduced into the mass spectrometer, typically using electron ionization (EI). The mass spectrometer is set to scan a relevant mass range to detect the molecular ion and characteristic fragment ions.
Visualizations
The following diagrams illustrate the structural relationships of the isomers and a typical workflow for their spectroscopic comparison.
Caption: Structural relationship of the compared isomers.
Caption: General workflow for spectroscopic comparison.
References
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 3-Bromo-5-(difluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, pyridines bearing fluorinated substituents, such as the difluoromethyl group, are of particular interest due to their unique electronic properties and metabolic stability. This guide provides a comprehensive comparison of the efficacy of various palladium catalysts in several key cross-coupling reactions with 3-Bromo-5-(difluoromethyl)pyridine. The information presented is a synthesis of experimental data from analogous systems, offering a valuable resource for reaction optimization and catalyst selection.
Data Presentation: Performance of Palladium Catalysts
The following tables summarize the performance of different palladium catalyst systems in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille cross-coupling reactions. The data is compiled from studies on substrates structurally analogous to this compound, providing a strong predictive framework for catalyst efficacy.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. For the arylation of bromo-pyridines, particularly those with electron-withdrawing groups, the choice of a sufficiently electron-rich and sterically hindered phosphine ligand is crucial for achieving high yields.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations |
| PdCl₂(PPh₃)₂ | PPh₃ | Na₂CO₃ | Dioxane | 110 | - | 9 | Significant debromination observed. |
| XPhos Pd G2 | XPhos | Cs₂CO₃ | Dioxane/H₂O | 110 | 2 | 89 | Excellent yield with minimal side products. [1] |
| RuPhos Pd G2 | RuPhos | Cs₂CO₃ | Dioxane/H₂O | 110 | 2 | 81 | Good yield, slightly less effective than XPhos.[1] |
| SPhos Pd G2 | SPhos | Cs₂CO₃ | Dioxane/H₂O | 110 | 2 | 75 | Moderate to good yield. |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene | 100 | - | High | Bulky monophosphine ligands are generally effective. |
Data adapted from a study on the Suzuki-Miyaura coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with p-methoxyphenylboronic acid, a substrate with similar electronic properties.[1]
Table 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. For electron-deficient heteroaryl bromides, the use of bulky, electron-rich biarylphosphine ligands is essential to overcome catalyst inhibition and achieve high coupling efficiency.
| Palladium Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Observations |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 | Generally high yields for a broad range of amines.[2] |
| Pd(OAc)₂ | RuPhos | K₂CO₃ | Dioxane | 100 | Effective for both primary and secondary amines.[2] |
| Pd₂(dba)₃ | BrettPhos | LiHMDS | THF | 65 | Good for coupling with primary and secondary amines. |
| [Pd(allyl)Cl]₂ | t-BuXPhos | NaOtBu | Toluene | RT-100 | Highly active catalyst system. |
Data compiled from general protocols for the Buchwald-Hartwig amination of electron-deficient aryl and heteroaryl bromides.[2]
Table 3: Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. The classic conditions involve a palladium catalyst and a copper(I) co-catalyst.
| Palladium Catalyst | Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | CuI | Et₃N | THF | RT | 16 | 93 |
| Pd(OAc)₂ / PPh₃ | PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 72-96 |
| Pd(CF₃COO)₂ / PPh₃ | PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 72-96 |
Data for Pd(PPh₃)₄ adapted from a study on the Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine with an alkyne, demonstrating high efficiency at room temperature.[3] Data for other catalysts is from a study on 2-amino-3-bromopyridines.[4]
Table 4: Heck Reaction
The Heck reaction couples an aryl halide with an alkene. The choice of catalyst, base, and solvent can significantly influence the regioselectivity and stereoselectivity of the product.
| Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Observations |
| Pd(OAc)₂ | PPh₃ | NEt₃ | DMF/NMP | 100-140 | Standard conditions, generally effective.[5] |
| Pd₂(dba)₃ | P(t-Bu)₃ | Cy₂NMe | Dioxane | 120 | Highly active catalyst for less reactive aryl chlorides, suggesting high efficacy for bromides. |
| PdCl₂(PPh₃)₂ | Xantphos | K₂CO₃ | DCE | 80 | Effective for fluoroalkylated substrates.[6] |
Data compiled from general protocols for the Heck reaction of aryl bromides.[5][6]
Table 5: Stille Coupling
The Stille coupling utilizes organostannanes as coupling partners. This reaction is known for its tolerance of a wide range of functional groups.
| Palladium Catalyst | Ligand | Additive | Solvent | Temp. (°C) | Observations |
| Pd(dppf)Cl₂·DCM | dppf | CuI, LiCl | DMF | 40 | High yield (87%) with the use of additives. [7] |
| Pd(PPh₃)₄ | PPh₃ | - | Toluene/THF | 150 (µW) | Effective under microwave irradiation. |
| Pd(OAc)₂ / Dabco | - | - | DMF | 110 | Ligand-free conditions can be effective.[8] |
Data for Pd(dppf)Cl₂·DCM is from a general protocol for Stille coupling.[7] Other entries are based on general knowledge of Stille reactions.[8]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for a structurally similar substrate and is expected to be a good starting point for the Suzuki-Miyaura coupling of this compound.[1]
-
Reaction Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G2, 2 mol%) and the ligand (e.g., XPhos, 4 mol%) to the flask.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed mixture of dioxane and water (typically in a 4:1 ratio) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring for 2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general method for the amination of electron-deficient heteroaryl bromides and may require optimization for specific amine coupling partners.[2]
-
Reaction Setup: In an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with argon three times.
-
Addition of Reagents: To the same Schlenk tube, add this compound (1.0 equiv) and the amine (1.1-1.2 equiv).
-
Addition of Solvent: Add the anhydrous, degassed solvent (e.g., toluene) via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl bromide.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Detailed Protocol for Sonogashira Coupling
This protocol is based on a highly efficient room temperature procedure for a similar substrate.[3]
-
Reaction Setup: To a degassed solution of this compound (1.1 equiv) in a mixture of THF and Et₃N (2:1 ratio), add Pd(PPh₃)₄ (0.15 equiv) and CuI (0.3 equiv).
-
Inert Atmosphere: Degas the reaction mixture for 5 minutes at room temperature.
-
Alkyne Addition: Add the terminal alkyne (1.0 equiv) dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 16 hours.
-
Workup and Purification: Upon completion, concentrate the reaction mixture and purify by column chromatography on silica gel.
Mandatory Visualization
Catalytic Cycles and Experimental Workflow
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
In-Silico Bioactivity Modeling of 3-Bromo-5-(difluoromethyl)pyridine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for the in-silico modeling of the bioactivity of novel 3-Bromo-5-(difluoromethyl)pyridine derivatives. Due to the absence of publicly available bioactivity data for this specific class of compounds, this document presents a hypothetical case study to illustrate the methodologies and best practices in computational drug discovery.
This guide will explore a hypothetical series of 2-substituted-3-Bromo-5-(difluoromethyl)pyridine derivatives as potential kinase inhibitors, a common target for pyridine-based compounds. We will outline the experimental protocols for in-silico analysis, present a comparative data table based on simulated results, and visualize the workflows and relevant biological pathways.
Comparative Bioactivity Data
In our hypothetical study, a series of 2-substituted-3-Bromo-5-(difluoromethyl)pyridine derivatives were designed to explore the structure-activity relationship (SAR). The primary endpoint is the predicted inhibitory activity (pIC50) against a representative protein kinase. The following table summarizes the structures and predicted bioactivities.
| Compound ID | R-Group (at position 2) | Molecular Weight | Predicted LogP | Predicted pIC50 |
| BDP-001 | -H | 208.00 | 2.1 | 5.2 |
| BDP-002 | -CH3 | 222.03 | 2.5 | 5.8 |
| BDP-003 | -NH2 | 223.03 | 1.6 | 6.5 |
| BDP-004 | -OH | 224.00 | 1.8 | 6.2 |
| BDP-005 | -Cl | 242.45 | 2.8 | 6.9 |
| BDP-006 | -OCH3 | 238.03 | 2.3 | 6.1 |
| BDP-007 | -Phenyl | 284.10 | 3.9 | 7.5 |
| BDP-008 | -NH-Phenyl | 299.13 | 3.7 | 8.1 |
Note: The data presented in this table is for illustrative purposes only and is not derived from experimental measurements.
Experimental and In-Silico Protocols
A robust in-silico workflow is crucial for the reliable prediction of bioactivity. The following protocols outline a typical approach for Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking.
Ligand Preparation and Descriptor Calculation
-
Structure Drawing and Optimization: The 2D structures of the this compound derivatives are drawn using chemical drawing software (e.g., ChemDraw). These structures are then converted to 3D and their geometries are optimized using a suitable computational chemistry package (e.g., Gaussian, Spartan) employing Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*.
-
Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, geometrical, and quantum-chemical descriptors, are calculated for each optimized structure. Software such as DRAGON or PaDEL-Descriptor can be utilized for this purpose. These descriptors quantify the physicochemical properties of the molecules.
QSAR Model Development and Validation
-
Dataset Splitting: The full set of compounds is divided into a training set (typically 70-80% of the compounds) and a test set. The training set is used to build the QSAR model, while the test set is used for external validation to assess its predictive power.
-
Variable Selection: To avoid overfitting and to identify the most relevant descriptors, a variable selection method is employed. Algorithms like Genetic Algorithms or Stepwise Multiple Linear Regression can be used to select a small subset of descriptors that are highly correlated with the biological activity.
-
Model Building: A mathematical model is generated to correlate the selected descriptors with the biological activity (pIC50). Multiple Linear Regression (MLR) is a common method for this.
-
Model Validation: The statistical significance and predictive ability of the QSAR model are rigorously assessed. Key statistical parameters include the coefficient of determination (R²), the leave-one-out cross-validation coefficient (Q²), and the external validation coefficient (Pred_R²). A robust model will have high values for these parameters.
Molecular Docking
-
Target Preparation: A high-resolution 3D crystal structure of the target protein (e.g., a protein kinase) is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges. The binding site is defined based on the co-crystallized ligand or through binding site prediction algorithms.
-
Ligand Docking: The prepared ligands are docked into the defined binding site of the target protein using docking software (e.g., AutoDock, Glide). The docking algorithm samples a large number of conformations and orientations of the ligand within the binding site.
-
Scoring and Analysis: The resulting poses are scored based on their predicted binding affinity. The best-scoring poses are then analyzed to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.
Visualizations
In-Silico Modeling Workflow
The following diagram illustrates the general workflow for the in-silico bioactivity modeling of the this compound derivatives.
Hypothetical Kinase Signaling Pathway
The diagram below represents a simplified, hypothetical signaling pathway that could be inhibited by a bioactive this compound derivative. Many pyridine derivatives are known to target protein kinases, which are crucial components of such pathways.[1]
This guide provides a foundational understanding of the in-silico methodologies that can be applied to novel chemical series like this compound derivatives. By employing these computational techniques, researchers can prioritize synthetic efforts, optimize lead compounds, and accelerate the drug discovery process.
References
A Comparative Study of the Reaction Kinetics of 3-Bromo-5-(difluoromethyl)pyridine and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of 3-Bromo-5-(difluoromethyl)pyridine and its analogues in two key synthetic transformations: the Suzuki-Miyaura cross-coupling reaction and nucleophilic aromatic substitution (SNAr). Due to the limited availability of direct quantitative kinetic data for this compound, this comparison is based on established mechanistic principles, qualitative experimental observations from related systems, and inferred reactivity trends. The difluoromethyl group (-CHF2) is a moderate electron-withdrawing group, which influences the reactivity of the pyridine ring.
I. Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds. The reaction mechanism typically involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. For many halo-aromatic substrates, the oxidative addition step is rate-determining.
Expected Reactivity Trends:
The reactivity of the C-Br bond in this compound is enhanced by the electron-withdrawing nature of both the pyridine nitrogen and the difluoromethyl group. This electronic pull makes the carbon atom of the C-Br bond more electrophilic and thus more susceptible to oxidative addition by the palladium catalyst.
A Hammett plot for the Suzuki-Miyaura cross-coupling of para-substituted iodobenzenes shows a positive reaction constant (ρ = 1.5), indicating that electron-withdrawing substituents accelerate the reaction rate by stabilizing the developing negative charge in the transition state of the rate-determining oxidative addition step.[1] While this data is for iodobenzenes, a similar trend is expected for 3-bromopyridines.
Comparative Data:
| Compound | 5-Substituent | Electronic Effect of Substituent | Expected Relative Rate of Suzuki Coupling |
| 3-Bromopyridine | -H | Neutral | Baseline |
| 3-Bromo-5-(monofluoromethyl)pyridine | -CH2F | Weakly Electron-Withdrawing | Faster than baseline |
| This compound | -CHF2 | Moderately Electron-Withdrawing | Faster than -CH2F analogue |
| 3-Bromo-5-(trifluoromethyl)pyridine | -CF3 | Strongly Electron-Withdrawing | Fastest |
Experimental Protocol: Suzuki-Miyaura Coupling of a 3-Bromopyridine Derivative
This protocol is a representative example for the Suzuki-Miyaura coupling of a bromopyridine and can be adapted for this compound and its analogues.
Materials:
-
3-Bromopyridine derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)2) (2 mol%)
-
Triphenylphosphine (PPh3) (4 mol%)
-
Potassium carbonate (K2CO3) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 3-bromopyridine derivative, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add the 1,4-dioxane and water.
-
Heat the reaction mixture to 90-100 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow for Kinetic Analysis of Suzuki-Miyaura Coupling
Caption: Workflow for determining the reaction kinetics of Suzuki-Miyaura coupling.
II. Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution on pyridine rings is generally more facile than on benzene rings due to the electron-withdrawing nature of the nitrogen atom, which helps to stabilize the negatively charged Meisenheimer intermediate. The presence of additional electron-withdrawing groups, such as the difluoromethyl group, further activates the ring towards nucleophilic attack.
Expected Reactivity Trends:
The rate of SNAr reactions is highly dependent on the stability of the Meisenheimer complex. The electron-withdrawing difluoromethyl group at the 5-position of 3-bromopyridine will stabilize the negative charge that develops in the ring during nucleophilic attack, particularly when the attack occurs at the 3-position (para to the nitrogen's activating influence).
Comparative Data:
As with the Suzuki-Miyaura coupling, direct quantitative kinetic data for the SNAr of this compound is scarce. The following table presents an inferred comparison of reactivity based on the electronic effects of the 5-substituent.
| Compound | 5-Substituent | Electronic Effect of Substituent | Expected Relative Rate of SNAr |
| 3-Bromopyridine | -H | Neutral | Baseline |
| 3-Bromo-5-(monofluoromethyl)pyridine | -CH2F | Weakly Electron-Withdrawing | Faster than baseline |
| This compound | -CHF2 | Moderately Electron-Withdrawing | Faster than -CH2F analogue |
| 3-Bromo-5-(trifluoromethyl)pyridine | -CF3 | Strongly Electron-Withdrawing | Fastest |
Experimental Protocol: Nucleophilic Aromatic Substitution of a 3-Bromopyridine Derivative
This protocol provides a general method for conducting SNAr reactions on a 3-bromopyridine substrate.
Materials:
-
3-Bromopyridine derivative (1.0 mmol)
-
Nucleophile (e.g., sodium methoxide, 1.2 mmol)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 3-bromopyridine derivative in the anhydrous solvent.
-
Add the nucleophile to the solution.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Reaction Pathway for SNAr of this compound
Caption: General SNAr pathway for this compound.
III. Conclusion
The presence of the electron-withdrawing difluoromethyl group at the 5-position of the pyridine ring is expected to increase the rate of both Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution reactions compared to unsubstituted 3-bromopyridine. The magnitude of this rate enhancement is anticipated to be greater than that of a monofluoromethyl substituent but less than that of a trifluoromethyl group.
This guide highlights the predicted reactivity trends based on fundamental principles of organic chemistry. For definitive quantitative comparisons, further experimental studies are required to determine the specific rate constants and activation parameters for this compound and its analogues under various reaction conditions. Such data would be invaluable for the precise control and optimization of synthetic routes in drug discovery and development.
References
Safety Operating Guide
Proper Disposal of 3-Bromo-5-(difluoromethyl)pyridine: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Bromo-5-(difluoromethyl)pyridine, ensuring compliance and laboratory safety.
This compound is a halogenated organic compound. Due to its chemical structure, it is classified as hazardous waste and must be handled and disposed of following strict protocols. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1] Improper disposal can lead to environmental contamination and potential health hazards.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). The Safety Data Sheet (SDS) for this compound and similar halogenated pyridines indicates that the following PPE should be worn:
-
Gloves: Chemically resistant gloves are mandatory.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A flame-retardant lab coat is recommended.
-
Respiratory Protection: All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably under a chemical fume hood, to prevent inhalation of vapors.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related compounds, providing a quick reference for safety and handling.
| Property | 3-Bromo-5-(trifluoromethyl)pyridine | 2-Bromo-5-(difluoromethyl)pyridine |
| Molecular Formula | C₆H₃BrF₃N | C₆H₄BrF₂N |
| Molecular Weight | 225.99 g/mol | 208.00 g/mol |
| Form | Solid | Solid |
| Melting Point | 44-46 °C | 25-30 °C |
| Storage Temperature | Not specified | 2-8°C |
| Hazard Classifications | Acute Toxicity (Oral), Skin Irritant, Eye Irritant, Specific Target Organ Toxicity | Skin Irritant, Eye Irritant, Specific Target Organ Toxicity |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach from waste generation to final pickup. This protocol ensures safety and regulatory compliance.
1. Waste Segregation: It is critical to segregate halogenated organic waste from all other waste streams.[2][3]
-
Do not mix this compound waste with non-halogenated organic waste. Keeping these streams separate can significantly reduce disposal costs.[2][3]
-
Do not mix with incompatible materials such as strong acids or bases.[1]
-
Establish a dedicated waste container specifically for "Halogenated Organic Waste."[1]
2. Container Selection: Choose a chemically compatible and robust container for waste accumulation.
-
Material: Polyethylene or glass containers are generally suitable.[1] Ensure the container is in good condition, free from cracks or leaks.[1]
-
Lid: The container must have a secure, leak-proof screw-top cap.[1]
-
Venting: For solvent waste, a vented cap may be necessary. If unsure, consult your institution's Environmental Health and Safety (EHS) department.
3. Container Labeling: Proper labeling is mandatory and must be done before adding any waste.[1]
-
The label must include the following information:
-
The full chemical name: "this compound." Do not use abbreviations or chemical formulas.[1]
-
For mixtures, list all constituents and their approximate percentages.[1]
-
The specific hazards (e.g., "Toxic," "Irritant").[1]
-
The date when the first waste is added (the accumulation start date).[1]
-
The name and contact information of the principal investigator or laboratory manager.[1]
4. On-Site Accumulation: Store the waste container safely within the laboratory.
-
Location: Keep the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[1]
-
Container Status: The container must be kept closed at all times, except when adding waste.[1][5]
-
Secondary Containment: It is best practice to use secondary containment, such as a larger, chemically resistant tub or tray, to contain any potential leaks.
5. Final Disposal: Once the container is nearly full (no more than ¾ capacity) or the waste is no longer being generated, arrange for its disposal.[6]
-
Contact EHS: Do not attempt to dispose of the waste yourself. Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[1]
-
Empty Container Decontamination: To dispose of the empty chemical bottle, triple rinse it with a suitable solvent.[1] The rinsate must be collected and disposed of as hazardous waste.[1] After decontamination, the container can be disposed of according to institutional guidelines for non-hazardous laboratory glass or plastic.[1]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Spill Management
In the event of a spill, follow these procedures:
-
Small Spills: Absorb the spill using an inert material like sand or vermiculite.[1] Collect the absorbed material into a designated, sealed container for hazardous waste. Do not allow the chemical to enter drains or waterways.[1]
-
Large Spills: Evacuate the area immediately and contact your institution's emergency response team or EHS.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
